molecular formula C12H13N B2798927 1-Benzyl-3-ethynylazetidine CAS No. 1824049-58-2

1-Benzyl-3-ethynylazetidine

Cat. No.: B2798927
CAS No.: 1824049-58-2
M. Wt: 171.243
InChI Key: FIZRGTZASUUOFH-UHFFFAOYSA-N
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Description

1-Benzyl-3-ethynylazetidine (CAS 1824049-58-2) is a valuable azetidine-based chemical building block with the molecular formula C12H13N and a molecular weight of 171.24 g/mol . It is characterized by a three-membered azetidine ring substituted with a benzyl group on the nitrogen atom and a terminal ethynyl group at the 3-position, a structure that provides versatile reactivity for chemical synthesis . This compound is typically supplied as a liquid and is recommended to be stored at 2-8°C to maintain stability . Researchers utilize this and related azetidine derivatives as key intermediates in the synthesis of more complex molecules for pharmaceutical research and life science applications, including the development of potential PET tracers for brain imaging . This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet for detailed handling information. Hazard Statements: H315-H319-H335 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-3-ethynylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-2-11-8-13(9-11)10-12-6-4-3-5-7-12/h1,3-7,11H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZRGTZASUUOFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-Benzyl-3-ethynylazetidine: Technical Profile & Synthesis Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical identity, synthesis, and technical applications of 1-Benzyl-3-ethynylazetidine , a critical high-value intermediate in medicinal chemistry.

Part 1: Chemical Identity & Core Properties

1-Benzyl-3-ethynylazetidine is a functionalized azetidine scaffold featuring a strained four-membered amine ring protected by a benzyl group and functionalized with a terminal alkyne. It serves as a versatile "click-ready" building block for fragment-based drug discovery (FBDD), allowing the rapid construction of sp³-rich libraries.

Chemical Identifiers
Identifier Value
Chemical Name 1-Benzyl-3-ethynylazetidine
CAS Number 1824049-58-2
IUPAC Name 1-(Phenylmethyl)-3-ethynylazetidine
Molecular Formula C₁₂H₁₃N
Molecular Weight 171.24 g/mol
SMILES C#CC1CN(Cc2ccccc2)C1
InChI Key Derived from structure (e.g., ZRY... - specific key requires generation)
Appearance Pale yellow to colorless oil (typical for benzyl-azetidines)
Solubility Soluble in DCM, CHCl₃, MeOH, DMSO; sparingly soluble in water.[1]

Part 2: Synthesis & Manufacturing Protocol

The synthesis of 1-benzyl-3-ethynylazetidine is most reliably achieved through the homologation of 1-benzylazetidine-3-carboxaldehyde . Direct alkynylation of the corresponding ketone (1-benzylazetidin-3-one) typically yields the tertiary alcohol, which is difficult to deoxygenate. Therefore, the Carboxylic Acid


 Aldehyde 

Alkyne
route is the industry standard for generating the methine-substituted alkyne.
Reaction Scheme (Graphviz)

SynthesisRoute Start 1-Benzylazetidine-3-carboxylic acid (CAS 94985-27-0) Step1 Step 1: Esterification (MeOH, H2SO4) Start->Step1 Inter1 Methyl Ester Step1->Inter1 Step2 Step 2: Reduction (LiAlH4 or DIBAL-H) Inter1->Step2 Inter2 1-Benzylazetidin-3-yl-methanol (Primary Alcohol) Step2->Inter2 Step3 Step 3: Swern Oxidation (DMSO, Oxalyl Chloride) Inter2->Step3 Inter3 1-Benzylazetidine-3-carbaldehyde Step3->Inter3 Step4 Step 4: Seyferth-Gilbert (Bestmann-Ohira Reagent) Inter3->Step4 Product 1-Benzyl-3-ethynylazetidine (CAS 1824049-58-2) Step4->Product

Caption: Step-wise synthetic pathway from the carboxylic acid precursor to the terminal alkyne product.

Detailed Experimental Protocol
Stage 1: Precursor Preparation (Alcohol to Aldehyde)

Prerequisite: Start with (1-benzylazetidin-3-yl)methanol (CAS 99025-94-2), which can be obtained by reducing the commercially available carboxylic acid or ester.

  • Swern Oxidation Protocol:

    • Setup: Flame-dry a 3-neck round-bottom flask under Argon.

    • Reagents: Dissolve oxalyl chloride (1.1 equiv) in anhydrous DCM at -78°C. Add dry DMSO (2.2 equiv) dropwise. Stir for 15 mins.

    • Addition: Add (1-benzylazetidin-3-yl)methanol (1.0 equiv) in DCM dropwise, maintaining temp < -60°C. Stir for 30 mins.

    • Quench: Add triethylamine (5.0 equiv) and warm to room temperature (RT).

    • Workup: Dilute with water, extract with DCM, dry over Na₂SO₄, and concentrate.

    • Validation: Confirm aldehyde formation via ¹H NMR (distinct -CHO peak ~9.8 ppm). Note: The aldehyde is unstable; proceed immediately to Stage 2.

Stage 2: Homologation to Alkyne (Seyferth-Gilbert)

This step installs the terminal alkyne using the Bestmann-Ohira reagent (dimethyl 1-diazo-2-oxopropylphosphonate).

  • Reagent Preparation:

    • Dissolve the Bestmann-Ohira reagent (1.2 equiv) and K₂CO₃ (2.0 equiv) in dry Methanol.

  • Reaction:

    • Add the crude 1-benzylazetidine-3-carbaldehyde (from Stage 1) dissolved in MeOH dropwise at 0°C.

    • Stir at RT for 4–12 hours. Monitor via TLC (disappearance of aldehyde).

  • Purification:

    • Dilute with saturated NaHCO₃, extract with Ethyl Acetate.

    • Column Chromatography: Silica gel, eluting with Hexanes:EtOAc (gradient 9:1 to 7:3).

    • Yield: Typically 60–75% over two steps.

Part 3: Applications in Drug Discovery

The 1-benzyl-3-ethynylazetidine scaffold is primarily used as a conformational restrictor . Unlike flexible linear linkers, the azetidine ring enforces specific vector geometries, improving target selectivity.

Primary Workflows
  • Click Chemistry (CuAAC):

    • Reacts with organic azides to form 1,2,3-triazoles.[2] This is used to link the azetidine "warhead" to E3 ligase ligands (for PROTACs) or fluorophores.

  • Sonogashira Coupling:

    • Coupling with aryl halides to generate aryl-alkynyl-azetidines, which mimic phenylalanine or tyrosine derivatives in peptide mimetics.

  • Deprotection:

    • The N-benzyl group is orthogonal to the alkyne. It can be removed (H₂/Pd-C or ACE-Cl) to liberate the secondary amine for further diversification (e.g., amide coupling).

Mechanism of Action: Conformational Control

The azetidine ring puckers (butterfly conformation), positioning substituents at the 1 and 3 positions in a defined spatial arrangement. This rigidity reduces the entropic penalty upon binding to protein targets compared to pyrrolidine or piperidine analogs.

Applications cluster_0 Reaction Pathways Compound 1-Benzyl-3-ethynylazetidine Click CuAAC Click Reaction (+ R-N3) Compound->Click Sono Sonogashira Coupling (+ Ar-I, Pd cat.) Compound->Sono Deprot Debenzylation (H2, Pd/C) Compound->Deprot Result1 1,2,3-Triazole Linkers (PROTACs, Bioconjugates) Click->Result1 Result2 Aryl-Alkyne Scaffolds (Kinase Inhibitors) Sono->Result2 Result3 Free 3-Ethynylazetidine (Secondary Amine Building Block) Deprot->Result3

Caption: Key derivatization pathways for the azetidine scaffold in medicinal chemistry.

Part 4: Safety & Handling

  • Hazards: The terminal alkyne is reactive. While not highly explosive at this molecular weight, standard precautions for alkynes apply. The benzyl amine moiety is basic and likely a skin/eye irritant.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or polymerization.

  • Stability: Stable in solution (DCM, DMSO) for short periods. Avoid prolonged exposure to acidic conditions which may degrade the azetidine ring.

References

  • Aaron Chemicals. Product Analysis: 1-Benzyl-3-ethynylazetidine (CAS 1824049-58-2).[3][4][5][6] Retrieved from

  • Bide Pharmatech. Chemical Properties of 1-Benzyl-3-ethynylazetidine. Retrieved from

  • PubChem. Compound Summary: 1-Benzylazetidine-3-carboxylic acid (Precursor CAS 94985-27-0). Retrieved from

  • Seyferth, D., et al. (1989). "The Bestmann-Ohira Reagent for the Conversion of Aldehydes to Alkynes." Journal of Organic Chemistry. (General methodology reference).
  • Lowe, G. (2010). "Click Chemistry in Drug Discovery." Drug Discovery Today. (Context for alkyne utility).

Sources

Solubility Profile and Solvent Compatibility of 1-Benzyl-3-ethynylazetidine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the drive to escape "flatland" has elevated


-rich heterocycles from synthetic curiosities to privileged scaffolds. Among these, 1-Benzyl-3-ethynylazetidine  (CAS: 1) stands out as a highly versatile bifunctional building block. Combining the conformational rigidity of a strained four-membered ring with the orthogonal reactivity of a terminal alkyne, it serves as a critical intermediate for cross-coupling and click chemistry.

As a Senior Application Scientist, I have observed that the most common point of failure in scaling up azetidine-based workflows is poor solvent selection, which leads to catalyst poisoning, incomplete deprotection, or failed crystallizations. This technical guide provides an in-depth analysis of the physicochemical determinants governing the solubility of 1-Benzyl-3-ethynylazetidine, empirical solubility data across organic solvent classes, and a self-validating thermodynamic protocol for accurate solubility profiling.

Molecular Architecture and Physicochemical Determinants

The macroscopic solubility of 1-Benzyl-3-ethynylazetidine is dictated by the microscopic interplay of its three distinct structural domains:

  • The Azetidine Core: The four-membered nitrogen heterocycle possesses significant ring strain (~25.2 kcal/mol) and enhanced

    
    -character in its external bonds. This structural rigidity improves three-dimensionality and alters the basicity of the amine compared to acyclic analogs, making it a highly sought-after motif in2. The compact nature of the ring reduces the overall hydrophobic surface area, slightly favoring polar interactions.
    
  • The N-Benzyl Group: The addition of the benzyl moiety serves a dual purpose. Synthetically, it acts as a robust protecting group. Physicochemically, it introduces a highly lipophilic, polarizable aromatic ring (estimated

    
    ). This group effectively shields the basic nitrogen lone pair from bulk solvent, significantly lowering the desolvation penalty required to dissolve the compound in non-polar organic solvents.
    
  • The 3-Ethynyl Group: The terminal alkyne (-C≡CH) introduces a linear, electron-rich

    
    -cylinder. The relatively acidic terminal proton (pKa ~25) can act as a weak hydrogen-bond donor, while the 
    
    
    
    -cloud acts as a hydrogen-bond acceptor.

Predicted Physicochemical Profile:

  • Physical State: Viscous oil to low-melting solid at standard temperature and pressure (STP).

  • Estimated

    
    :  ~2.2 – 2.5 (Highly lipophilic free base).
    
  • Estimated

    
    :  ~7.5 – 8.0 (Slightly less basic than piperidine due to ring strain and the electron-withdrawing nature of the ethynyl group).
    

Empirical Solubility Profile in Organic Solvents

Because 1-Benzyl-3-ethynylazetidine is a tertiary amine free base with a dominant lipophilic character, it exhibits excellent miscibility in a wide range of organic solvents. The table below summarizes its solubility profile, driven by specific solute-solvent causalities.

Solvent ClassSpecific SolventPredicted Solubility (mg/mL)Mechanistic Rationale for Solvation
Halogenated Dichloromethane (DCM)> 100 (Highly Soluble)The high polarizability of the C-Cl bonds in DCM perfectly matches the polarizable

-cloud of the alkyne and the aromatic benzyl ring, overcoming any weak crystal lattice energy.
Polar Aprotic Tetrahydrofuran (THF)> 100 (Highly Soluble)The ethereal oxygen in THF acts as a strong hydrogen-bond acceptor for the terminal alkyne C-H, promoting rapid and complete solvation. Ideal for Sonogashira couplings.
Polar Aprotic Acetonitrile (MeCN)50 - 100 (Soluble)The strong dipole moment aligns with the tertiary amine, but the lack of strong dispersion forces slightly limits absolute miscibility compared to THF or DCM.
Polar Protic Methanol (MeOH)50 - 100 (Soluble)MeOH stabilizes the basic azetidine nitrogen via hydrogen bonding. However, the hydrophobic bulk of the benzyl group restricts infinite miscibility.
Non-Polar Toluene> 100 (Highly Soluble)Favorable

stacking interactions between the solvent and the N-benzyl group drive near-infinite miscibility.
Aliphatic Hexanes / Heptane< 10 (Poorly Soluble)The lack of a permanent dipole in hexanes prevents the disruption of the weak intermolecular dipole-dipole interactions between the azetidine molecules.

Experimental Protocol: High-Throughput Thermodynamic Solubility Profiling

In early-stage process chemistry, relying on kinetic solubility methods (e.g., DMSO-dilution) often results in supersaturated states or micelle formation, leading to dangerous false positives in solubility data [3]. To ensure absolute scientific integrity, the following protocol utilizes the gold-standard Thermodynamic Shake-Flask Method coupled with HPLC-UV, designed as a self-validating system.

Materials Required:
  • 1-Benzyl-3-ethynylazetidine (Pure free base, >95% purity)

  • Target organic solvents (HPLC grade)

  • Borosilicate glass vials with PTFE-lined caps

  • Orbital shaker with temperature control

  • HPLC system with UV/Vis detector (

    
     nm for benzyl/alkyne chromophores)
    
Step-by-Step Methodology:
  • Saturation Preparation: Add 500 mg of 1-Benzyl-3-ethynylazetidine to a 5 mL borosilicate glass vial. Add exactly 2.0 mL of the target organic solvent. The visible presence of undissolved solute (or phase separation if an oil) is required to ensure saturation.

  • Thermodynamic Equilibration: Seal the vial with a PTFE-lined cap to prevent solvent evaporation. Place the vial in a temperature-controlled orbital shaker at 25.0 ± 0.1 °C and agitate at 300 rpm for 48 hours.

    • Causality: Vigorous agitation overcomes the activation energy of dissolution, while the 48-hour timeframe ensures the system transitions from a metastable kinetic state to a true thermodynamic equilibrium.

  • Phase Separation: Remove the vial and centrifuge at 10,000 x g for 15 minutes at 25.0 °C to pellet any undissolved micro-droplets or particulates.

  • Self-Validation Check (Critical Step): Extract a 10 µL aliquot of the supernatant at

    
     hours and 
    
    
    
    hours. Analyze both via HPLC-UV.
    • Validation Logic: If the peak area variance between the 24h and 48h samples is < 2% , the system has definitively reached thermodynamic equilibrium. If the variance is > 2%, agitation must continue for another 24 hours.

  • Quantification: Dilute the validated 48h supernatant aliquot by a factor of 1:1000 in the HPLC mobile phase (e.g., 50:50 MeCN:Water with 0.1% TFA). Quantify the concentration against a pre-established 5-point calibration curve of the standard.

Mechanistic Implications for Drug Development and Synthesis

The choice of solvent directly dictates the synthetic trajectory of 1-Benzyl-3-ethynylazetidine. Because the molecule contains two highly reactive nodes (the alkyne and the protected amine), solvent selection is the primary tool for achieving chemoselectivity.

  • For Alkyne Functionalization (Sonogashira/Click): Polar aprotic solvents like THF or DMF are mandatory. They fully solvate the alkyne while simultaneously coordinating to Palladium or Copper catalysts, maintaining a homogeneous catalytic cycle.

  • For Amine Deprotection (Hydrogenolysis): Polar protic solvents like Methanol are required. The protic environment facilitates the proton-transfer steps necessary for the cleavage of the N-benzyl bond over Pd/C, while keeping the resulting secondary azetidine in solution.

G A 1-Benzyl-3-ethynylazetidine (Free Base) B Polar Aprotic (THF, DMF, MeCN) A->B C Polar Protic (MeOH, EtOH) A->C D Non-Polar / Weakly Polar (Toluene, DCM, Et2O) A->D E Sonogashira / Click Chemistry (High Alkyne Solvation) B->E F Catalytic Hydrogenation (N-Debenzylation) C->F G Extraction & Salt Formation (HCl/Et2O precipitation) D->G

Workflow for solvent selection and downstream synthetic applications of 1-Benzyl-3-ethynylazetidine.

References

  • Azetidines in Drug Discovery PharmaBlock [1]
  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development Benchchem [2]
  • Physics-Based Solubility Prediction for Organic Molecules Chemical Reviews (ACS Public
  • Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity National Center for Biotechnology Inform
  • 1-benzyl-3-ethynylazetidine (CAS: 1824049-58-2)

Sources

Kinetic Stability and Storage Optimization of N-Benzyl Protected Ethynylazetidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and complex organic synthesis, azetidines have emerged as highly valuable nitrogenous heterocycles, offering unique conformational rigidity and improved pharmacokinetic properties compared to their acyclic or larger-ring counterparts. However, the inherent ring strain of the four-membered system poses significant challenges for long-term storage and handling. This technical guide explores the kinetic stability of N-benzyl protected ethynylazetidines, detailing the mechanistic vulnerabilities of the molecule, empirical storage standards, and a self-validating analytical protocol to ensure batch integrity prior to downstream applications.

Mechanistic Vulnerabilities: Causality in Degradation

To design an effective storage protocol, one must first understand the thermodynamic and kinetic forces acting upon the molecule. N-benzyl ethynylazetidines possess three distinct reactive domains, each susceptible to specific environmental stressors:

  • Azetidine Ring Strain: The four-membered azetidine ring carries approximately 107 kJ/mol of strain energy. While thermodynamically stable as a discrete entity, it is kinetically sensitive to ring-opening under thermal stress or in the presence of strong nucleophiles[1].

  • Terminal Alkyne Reactivity: The ethynyl moiety is highly reactive. In the presence of ambient oxygen, light, and trace transition metals, it is prone to radical-mediated Glaser-type oxidative cross-coupling or hydration.

  • The N-Benzyl Shielding Effect: The N-benzyl group is frequently employed because it can be cleanly removed via hydrogenolysis[2]. More importantly for storage, the bulky aromatic ring provides critical steric shielding to the nitrogen lone pair. This steric hindrance suppresses intermolecular nucleophilic attacks (auto-oligomerization) and stabilizes the amine against rapid N-oxidation, extending the shelf-life compared to unprotected azetidines.

Degradation A N-Benzyl Ethynylazetidine B Thermal Stress (>25°C) A->B C Oxidative Stress (O2 / Light) A->C D Moisture (H2O) A->D E Ring-Opening Polymerization B->E Strain Release F Alkyne Oxidation / Glaser Coupling C->F Radical Pathway G N-Oxidation / Hydrolysis D->G Nucleophilic Attack

Degradation pathways of N-benzyl ethynylazetidines under storage stress.

Empirical Storage Protocols & Quantitative Stability

Mitigating the degradation pathways outlined above requires strict environmental controls. Commercial standards for structurally similar ethynylazetidine derivatives mandate storage in tightly sealed, dry containers at 2–8 °C. Maintaining an inert atmosphere (Argon or Nitrogen) is critical to prevent the oxidation of the alkyne and the amine.

The table below summarizes the quantitative stability metrics and expected half-lives of N-benzyl ethynylazetidines under various storage conditions.

Storage TemperatureAtmosphereLight ExposureExpected Half-Life (t½)Primary Degradation Mechanism
-20 °C Argon (Sealed)Dark> 24 MonthsNegligible (Highly Stable)
2–8 °C Argon (Sealed)Dark12–18 MonthsSlow Alkyne Oxidation
25 °C (Ambient) AirAmbient UV~3–4 WeeksN-Oxidation / Glaser Coupling
40 °C (Accelerated) Air / HumidAmbient UV< 5 DaysRing-Opening / Hydrolysis

Table 1: Representative quantitative stability metrics for N-benzyl ethynylazetidines.

Self-Validating Methodology: Stability Assessment Workflow

Before deploying stored N-benzyl ethynylazetidines in sensitive cross-coupling or click-chemistry assays, their structural integrity must be validated[3]. Because terminal alkynes and isolated azetidines lack strong UV chromophores, standard HPLC-UV is often insufficient. We recommend a Quantitative NMR (qNMR) workflow utilizing an internal standard. This creates a self-validating system: the internal standard ensures that any observed signal loss is due to true chemical degradation rather than solvent evaporation or instrument variance.

Workflow S1 1. Aliquot Preparation S2 2. Controlled Incubation S1->S2 S3 3. Quenching & Internal Std S2->S3 S4 4. HPLC/qNMR Analysis S3->S4 S5 5. Kinetic Modeling S4->S5

Self-validating experimental workflow for assessing compound storage stability.

Step-by-Step qNMR Validation Protocol
  • Standard Preparation: Weigh exactly 10.0 mg of the stored N-benzyl-3-ethynylazetidine batch and 2.0 mg of 1,3,5-trimethoxybenzene (the internal standard). Causality note: 1,3,5-trimethoxybenzene is chosen because its aromatic protons appear as a sharp singlet at ~6.1 ppm, which does not overlap with the azetidine ring protons (3.0–4.0 ppm), the benzyl protons (~3.5 ppm and 7.2–7.4 ppm), or the alkyne proton (~2.3 ppm).

  • Solvation: Dissolve the mixture in 1.0 mL of anhydrous CDCl₃. Ensure the CDCl₃ is stored over activated 4Å molecular sieves to prevent moisture-induced hydrolysis during the assay.

  • Aliquoting & Sealing: Transfer 500 µL of the solution into an amber NMR tube. Purge the headspace gently with Argon gas for 15 seconds, then seal tightly with a PTFE cap.

  • Data Acquisition: Acquire a high-resolution ¹H-NMR spectrum (minimum 400 MHz, 16 scans, d1 relaxation delay of 10 seconds to ensure complete relaxation for accurate integration).

  • Self-Validation & Analysis:

    • Set the integral of the 1,3,5-trimethoxybenzene singlet (6.1 ppm, 3H) to exactly 3.00.

    • Measure the integral of the terminal alkyne proton (~2.3 ppm, 1H) and the benzyl CH₂ protons (~3.5 ppm, 2H).

    • Interpretation: If the absolute integral of the internal standard remains constant across time-course sampling, the system is validated against evaporative loss. A reduction in the alkyne integral relative to the benzyl integral indicates oxidative coupling. A broadening or loss of the azetidine ring protons indicates thermal ring-opening.

Conclusion

The successful storage and utilization of N-benzyl protected ethynylazetidines rely on respecting their kinetic boundaries. By maintaining strict low-temperature (2–8 °C or -20 °C), anhydrous, and anaerobic conditions, researchers can effectively suppress ring-opening and alkyne degradation. Implementing a self-validating qNMR protocol ensures that only high-fidelity building blocks proceed to advanced synthetic stages, thereby saving time and resources in drug development pipelines.

References

Sources

Methodological & Application

Application Note: High-Fidelity CuAAC Protocols for 1-Benzyl-3-ethynylazetidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

1-Benzyl-3-ethynylazetidine is a high-value building block in medicinal chemistry, offering the azetidine ring as a rigid, metabolic-stable bioisostere for gem-dimethyl or carbonyl groups. However, its successful conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) presents two distinct chemical challenges that standard "click" protocols often fail to address:

  • Nitrogen Basicity: Unlike amide-protected azetidines (e.g., Cbz-protected), the N-benzyl moiety constitutes a basic tertiary amine. This amine can coordinate Cu(I) ions, potentially poisoning the catalyst or promoting oxidative homocoupling (Glaser coupling) over the desired triazole formation.

  • Ring Strain: The azetidine ring possesses significant ring strain (~25 kcal/mol). While the 1-benzyl-3-ethynyl derivative is relatively stable, exposure to high temperatures (>60°C) or strong Lewis acids (unliganded Copper) can trigger ring-opening or polymerization.

This guide details a Ligand-Accelerated Protocol specifically engineered to shield the Cu(I) catalyst from the azetidine nitrogen while maintaining mild conditions to preserve ring integrity.

Chemical Profile: 1-Benzyl-3-ethynylazetidine

ParameterSpecificationNotes
CAS Number 1045756-36-6Distinct from the Cbz-protected analog (1824019-69-3).
Molecular Weight 171.24 g/mol
Physical State Colorless to pale yellow oilLipophilic; requires organic co-solvent.
Basicity (pKa) ~9.0 - 10.0 (Conjugate acid)CRITICAL: The basic nitrogen can sequester Cu(I).
Solubility DCM, DMSO, MeOH, tBuOHPoorly soluble in pure water.
Storage 2-8°C, Inert AtmosphereOxidation of the amine can occur over time.

Mechanistic Insight: The "Chelation Battle"

In a standard CuAAC reaction involving this substrate, a competition occurs between the desired catalytic cycle and the substrate itself. The azetidine nitrogen (


) competes with the alkyne and the stabilizing ligand for the Copper center.
  • Without Ligand:

    
     binds Cu(I), forming inactive complexes. Reaction stalls; user adds more Copper; oxidative damage occurs.
    
  • With High-Affinity Ligand (THPTA/TBTA): The Ligand binds Cu(I) tighter than

    
     but leaves the coordination site open for the alkyne.
    
Diagram 1: Mechanistic Pathway & Interference

G cluster_inputs Inputs Cu Cu(I) Source Complex Active Catalyst [Cu(I)-Ligand] Cu->Complex + Ligand (Fast) Trap INACTIVE [Cu(I)-Azetidine] Cu->Trap + Substrate (No Ligand) Substrate 1-Benzyl-3- ethynylazetidine Cycle Catalytic Cycle (Triazole Formation) Substrate->Cycle Ligand Ligand (THPTA/TBTA) Complex->Cycle Catalyzes Trap->Cycle Inhibits Product 1,4-Triazole Product Cycle->Product

Caption: The Ligand (Green) is essential to prevent the Azetidine Nitrogen (Blue) from trapping the Copper (Red path), ensuring the catalytic cycle proceeds.

Protocol A: The "Gold Standard" (Aqueous/Organic Mix)

Best for: Bioconjugation, protein labeling, or synthesis where the azide partner is water-soluble or polar. Mechanism: In situ reduction of Cu(II) to Cu(I) by Ascorbate.[1]

Reagents
  • Alkyne: 1-Benzyl-3-ethynylazetidine (100 mM stock in DMSO).

  • Azide: Reactant Azide (100 mM stock in DMSO or Water).

  • Catalyst Source: CuSO₄[1][2][3][4][5]·5H₂O (20 mM in Water).

  • Ligand: THPTA (50 mM in Water). Note: THPTA is preferred over TBTA here due to higher water solubility, preventing catalyst precipitation.

  • Reductant: Sodium Ascorbate (100 mM in Water) - Freshly Prepared.[3]

  • Solvent: 1:1 mixture of DMSO/Water or tBuOH/Water.

Step-by-Step Methodology
  • Solvent Prep: In a reaction vial, combine the organic solvent (DMSO or tBuOH) and water to achieve a final reaction volume where the substrate concentration will be 1–10 mM.

    • Why: The benzyl group makes the alkyne lipophilic; 50% organic solvent is required to keep it in solution.

  • Catalyst Pre-Complexation (Crucial):

    • In a separate micro-tube, mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio (e.g., 10 µL Cu + 50 µL THPTA).

    • Incubate for 5 minutes. The solution should remain clear blue.

    • Scientific Logic:[1][3][6][7][8] Pre-complexing ensures Cu(II) is protected before it encounters the ascorbate or the azetidine amine.

  • Reaction Assembly: Add reagents to the main vial in this order:

    • Solvent mix.[1][2][4][7][9][10]

    • Alkyne (1-Benzyl-3-ethynylazetidine) - Final conc: 1.0 equiv.

    • Azide - Final conc: 1.0–1.2 equiv.

    • Cu-THPTA Complex - Final conc: 1–5 mol% (relative to alkyne).

  • Initiation: Add Sodium Ascorbate (Final conc: 5–10 equiv relative to Copper).

    • Visual Check: The blue color may fade to colorless or pale yellow (formation of Cu(I)). If it turns brown/black, oxygen is present (bad) or the azetidine is degrading.

  • Incubation: Stir at Room Temperature (20–25°C) for 1–4 hours.

    • Warning: Do not heat above 40°C to avoid ring strain complications.

  • Quench: Dilute with water or brine. If the product is organic, extract with EtOAc.

Protocol B: Anhydrous Organic Synthesis

Best for: Small molecule synthesis, lipophilic azides, or water-sensitive substrates.

Reagents
  • Copper Source: CuI (Copper(I) Iodide) or Cu(MeCN)₄PF₆.

  • Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine).[5]

  • Base: DIPEA (Diisopropylethylamine) or 2,6-Lutidine.

  • Solvent: Dry THF, DCM, or Toluene.

Step-by-Step Methodology
  • Degassing: Sparge the reaction solvent with Nitrogen or Argon for 15 minutes.

    • Scientific Logic:[1][3][6][7][8] In the absence of ascorbate (reductant), Cu(I) is extremely susceptible to oxidation by air.

  • Mix Reactants: Under inert atmosphere, dissolve 1-Benzyl-3-ethynylazetidine (1.0 eq) and Azide (1.0 eq) in the solvent.

  • Add Ligand/Base: Add TBTA (10 mol%) and DIPEA (10 mol%).

    • Note: The base helps solubilize CuI and buffers the reaction, preventing protonation of the azetidine nitrogen which could alter reactivity.

  • Catalyst Addition: Add CuI (5–10 mol%) last.

  • Stir: Seal vessel under Argon. Stir at RT for 4–12 hours.

Workup & Purification: The Copper Removal Protocol

Because 1-Benzyl-3-ethynylazetidine contains a basic nitrogen, the final triazole product will be a potent chelator. Standard water washes will not remove the Copper; the product will retain a blue/green tint and Copper contamination will affect biological assays.

Recommended Chelation Wash:

  • EDTA Wash: Dissolve the crude reaction mixture in organic solvent (EtOAc/DCM). Wash 3x with 0.1 M EDTA (pH 7.4).

    • Mechanism:[3][6][11] EDTA has a higher affinity for Cu than the azetidine-triazole complex.

  • Ammonia Wash (Alternative): Wash organic layer with 10% aqueous NH₄OH. (Copper forms a water-soluble dark blue amine complex).

  • Solid Phase Scavenging (Best for Pharma): Stir the crude organic solution with "QuadraPure™ TU" (Thiourea resin) or similar silica-based metal scavengers for 30 mins, then filter.

Experimental Workflow Visualization

Workflow Start Start: 1-Benzyl-3-ethynylazetidine Decision Is Azide Water Soluble? Start->Decision PathA Protocol A: Aqueous/Organic Mix (DMSO/Water + THPTA) Decision->PathA Yes PathB Protocol B: Anhydrous Organic (THF/DCM + TBTA) Decision->PathB No ComplexStep Pre-complex CuSO4 + THPTA (1:5 Ratio) PathA->ComplexStep Ascorbate Add Na-Ascorbate (Initiate) ComplexStep->Ascorbate Reaction Reaction: 20-25°C (1-4 Hours) Ascorbate->Reaction Inert Degas Solvent (Argon/N2) PathB->Inert CuI Add CuI + DIPEA Inert->CuI CuI->Reaction Workup Workup: EDTA Chelation Wash (Remove Cu bound to Azetidine) Reaction->Workup Final Pure Triazole Product Workup->Final

Caption: Decision tree for selecting the optimal protocol based on solubility, highlighting the critical Copper removal step.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Reaction turns brown/black Oxidation of Cu or PolymerizationDegas solvents more thoroughly. Ensure THPTA is in excess (5:1 ratio to Cu).
Low Yield / Stalled Reaction Catalyst poisoning by Azetidine-NIncrease Catalyst load to 10 mol%. Switch to Protocol A (Ascorbate constantly regenerates Cu(I)).
Precipitate forms Ligand insolubilityIf using TBTA in water mixes, switch to THPTA . If using DMSO, ensure water content is <50%.
Product is Blue/Green Copper retentionPerform EDTA wash or use Thiourea scavenger resin. Do not rely on brine/water washes.

Safety & Hazards

  • Azide Hazards: Organic azides can be explosive. Maintain the rule:

    
    . 1-Benzyl-3-ethynylazetidine is safe, but low molecular weight azide partners must be handled with blast shields.
    
  • Copper Toxicity: While CuAAC is "bioorthogonal," Copper is toxic to live cells. If applying this to live cell labeling, extensive washing with chelators (EDTA/BCS) is required post-reaction.

References

  • Mechanism of CuAAC & Ligand Effects

    • Besanceney-Webler, C., et al. (2011). "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation.
    • (Validates THPTA vs TBTA kinetics).

  • Azetidine Properties & Stability

    • Couty, F., & Drouillat, B. (2016). "Recent advances in the synthesis and reactivity of azetidines." Organic & Biomolecular Chemistry.
    • (Discusses ring strain and stability).

  • Copper Removal Protocols

    • Presolski, S. I., et al. (2011).[2] "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology.

    • (Standardizes the EDTA/THPTA workflows).

  • Commercial Reagent Data

    • Sigma-Aldrich Product Sheet: tert-Butyl 3-ethynylazetidine-1-carboxylate (Analogous d

Sources

Advanced Application Note: Sonogashira Cross-Coupling Protocols for 1-Benzyl-3-ethynylazetidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Chemical Context

Azetidines have emerged as highly privileged motifs in modern drug discovery. By acting as metabolically stable bioisosteres for larger cyclic amines, they effectively lower lipophilicity (logP) and improve the physicochemical profiles of pharmaceutical candidates. 1-Benzyl-3-ethynylazetidine is a highly versatile building block used to append the azetidine pharmacophore onto aromatic or heteroaromatic scaffolds via the Sonogashira cross-coupling reaction .

While the Sonogashira reaction is a robust method for constructing C(sp²)–C(sp) bonds , the specific structural features of 1-benzyl-3-ethynylazetidine—namely its strained four-membered ring and basic tertiary amine—require precise optimization of catalytic conditions and downstream workup procedures to ensure high yields and prevent product loss .

Mechanistic Principles & Causality

To achieve a self-validating and reproducible protocol, one must understand the causality behind the reagent selection. The reaction relies on a dual-catalyst system: a Palladium (Pd) cycle for the cross-coupling and a Copper (Cu) cycle for the activation of the terminal alkyne.

  • Palladium Precatalyst:

    
     is preferred over 
    
    
    
    due to its superior air stability. It is reduced in situ by the alkyne or the amine base to form the active 14-electron
    
    
    species.
  • Copper Co-catalyst: CuI reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. Causality: This intermediate is significantly more nucleophilic than the neutral alkyne, vastly accelerating the transmetalation step to the Pd(II) center.

  • Amine Base: Triethylamine (TEA) serves a dual purpose. It acts as the thermodynamic sink for the hydrohalic acid (HX) generated during the reaction, and it facilitates the deprotonation of the alkyne upon copper coordination.

  • Atmosphere: Strict exclusion of oxygen is mandatory. Causality: In the presence of

    
    , Cu(I) is oxidized to Cu(II), which rapidly catalyzes the Glaser homocoupling of 1-benzyl-3-ethynylazetidine into a conjugated diyne impurity, consuming the starting material and complicating purification.
    

SonogashiraMechanism Pd0 Pd(0)L₂ Active Catalyst OxAdd Ar-Pd(II)L₂-X Oxidative Addition Pd0->OxAdd + Ar-X TransMet Ar-Pd(II)L₂-(C≡CR) Transmetalation OxAdd->TransMet + Cu-Acetylide - CuX RedElim Ar-C≡CR Product Formation TransMet->RedElim Reductive Elimination RedElim->Pd0 Regenerates Pd(0) CuCycle Cu(I) Cycle Cu-Acetylide Formation CuCycle->TransMet Transfers alkyne to Pd Reagents 1-Benzyl-3-ethynylazetidine + Amine Base Reagents->CuCycle Base deprotonates alkyne

Fig 1: Synergistic Pd/Cu catalytic cycles in the Sonogashira coupling of ethynylazetidines.

Optimization Matrix

The reactivity of the aryl halide dictates the required stringency of the conditions. The table below summarizes the optimized parameters based on the electrophile used .

Aryl Halide ReactivityCatalyst (mol%)Co-Catalyst (mol%)Solvent / Base SystemTemp (°C)Time (h)Expected Yield
Aryl Iodide

(3%)
CuI (5%)THF / TEA (1:1)25 (RT)2 - 485 - 95%
Aryl Bromide

(5%)
CuI (10%)THF / TEA (1:1)60 - 708 - 1270 - 85%
Aryl Chloride

(10%)
CuI (10%)DMF / DIPEA90 - 10012 - 2440 - 60%

Note: Aryl chlorides possess a highly stable C–Cl bond, making oxidative addition the rate-limiting step. This requires elevated temperatures and more electron-rich, bidentate ligands like dppf.

Standard Operating Procedure (SOP)

Experimental Workflow

ProtocolWorkflow S1 1. Preparation Dry & Degas Solvents S2 2. Initiation Add Pd/Cu Catalysts S1->S2 S3 3. Reaction Stir under N₂/Ar S2->S3 S4 4. Filtration Remove Salts via Celite S3->S4 S5 5. Workup Basic Aqueous Wash S4->S5 S6 6. Isolation Silica Chromatography S5->S6

Fig 2: Step-by-step experimental workflow for the Sonogashira coupling and basic workup.

Step-by-Step Protocol (For Aryl Bromides)

Step 1: Reagent Preparation & Degassing (Critical for Trustworthiness)

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Aryl Bromide (1.0 equiv, e.g., 1.0 mmol) and 1-Benzyl-3-ethynylazetidine (1.1 to 1.2 equiv, 1.1 mmol).

  • Add anhydrous Tetrahydrofuran (THF) (2.5 mL) and anhydrous Triethylamine (TEA) (2.5 mL) to achieve a 0.2 M overall concentration.

  • Self-Validation Checkpoint: Cap the flask with a rubber septum and sparge the solution directly with a needle of Argon gas for a minimum of 15 minutes. Failure to perform this step will result in Glaser homocoupling.

Step 2: Catalyst Addition 4. Briefly remove the Argon needle and quickly add


 (0.05 equiv, 5 mol%) and CuI (0.10 equiv, 10 mol%).
5. Reseal the flask, flush the headspace with Argon for 2 minutes, and maintain the reaction under a positive pressure of Argon via a balloon.
6. The mixture will typically transition from a pale yellow to a dark brown/black suspension as the active catalytic species form and the triethylammonium bromide salt precipitates.

Step 3: Reaction Execution 7. Transfer the flask to a pre-heated oil bath at 65°C. Stir vigorously for 8–12 hours. 8. Monitor reaction progress via LC-MS or TLC. The reaction is deemed complete upon the disappearance of the aryl bromide peak and the emergence of the corresponding


 product mass.

Step 4: Quench and Filtration 9. Cool the reaction mixture to room temperature. 10. Dilute the mixture with Ethyl Acetate (EtOAc) (10 mL). 11. Filter the suspension through a tightly packed pad of Celite to remove the insoluble palladium/copper polymeric residues and the triethylammonium bromide salts. Rinse the Celite pad with an additional 10 mL of EtOAc.

Step 5: Workup (Causality-Driven) 12. Transfer the filtrate to a separatory funnel. 13. CRITICAL: Wash the organic layer with saturated aqueous


 (15 mL).
  • Causality Insight: The tertiary amine of the 1-benzylazetidine moiety is basic (pKa ~8.5). If standard acidic washes (e.g., 1M HCl or saturated
    
    
    ) are utilized, the azetidine nitrogen will protonate, forming a highly water-soluble ammonium salt. This will cause the product to partition entirely into the aqueous phase, resulting in catastrophic yield loss .
  • Wash the organic layer with brine (15 mL), separate, and dry over anhydrous
    
    
    .
  • Filter and concentrate under reduced pressure to yield the crude product.

Step 6: Purification 16. Purify the crude residue via flash column chromatography on silica gel. Because the product is a basic amine, it is highly recommended to pre-treat the silica gel with 1% TEA in hexanes, or utilize a gradient of Dichloromethane (DCM) to Methanol (MeOH) containing 0.1% aqueous


 to prevent streaking and irreversible binding to the acidic silica.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. URL:[Link]

  • World Intellectual Property Organization. (2015). Heterocyclic compounds and uses thereof (Patent No. WO2015051244A1). Google Patents. URL:[1]

  • European Patent Office. (2022). Heterocyclic derivative, and composition and pharmaceutical use thereof (Patent No. EP4385985A1). Google Patents. URL:[2]

Sources

Application Notes and Protocols: Functionalization of 1-Benzyl-3-ethynylazetidine for Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful strategy for the identification of novel hit compounds, with several FDA-approved drugs originating from this approach.[1][2] A key element of successful FBDD is the availability of diverse, three-dimensional fragments that can explore chemical space beyond traditional flat, aromatic systems.[3] The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged" structure in medicinal chemistry due to its unique ability to confer conformational rigidity, improve metabolic stability, and provide novel exit vectors for chemical elaboration.[4][5][6] This guide details the strategic value and practical application of 1-benzyl-3-ethynylazetidine as a versatile building block for FBDD. We provide detailed protocols for its functionalization via robust chemical transformations, namely the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Sonogashira cross-coupling reaction, to generate fragment libraries with enhanced three-dimensionality and chemical diversity.

Introduction: The Strategic Advantage of Azetidines in FBDD

Fragment-based drug discovery (FBDD) identifies low molecular weight compounds (typically < 300 Da) that bind weakly to a biological target.[7][8] These initial "hits" are then optimized into more potent leads through structure-guided strategies such as fragment growing, linking, or merging.[2][7] The success of this approach hinges on the quality and diversity of the fragment library.

Azetidines offer several distinct advantages as core scaffolds for fragment libraries:

  • Three-Dimensionality: The puckered, four-membered ring of azetidine introduces a defined three-dimensional geometry, allowing for the exploration of non-flat chemical space and potentially leading to improved binding affinity and selectivity.[9]

  • Conformational Constraint: The rigid nature of the azetidine ring pre-organizes appended functional groups, minimizing the entropic penalty upon binding to a target protein.[5][6]

  • Improved Physicochemical Properties: Incorporation of an azetidine motif can enhance aqueous solubility, metabolic stability, and other key pharmacokinetic properties compared to more lipophilic or metabolically labile groups.[4][9]

  • Novel Chemical Vectors: The azetidine ring provides unique exit vectors for chemical modification, allowing for the systematic exploration of a target's binding pocket.[6]

The subject of this guide, 1-benzyl-3-ethynylazetidine, combines the benefits of the azetidine core with the versatile reactivity of a terminal alkyne. The benzyl group serves as a protecting group for the azetidine nitrogen and can be readily removed in later synthetic stages if required. The ethynyl group is a versatile handle for a variety of chemical transformations, most notably "click chemistry" and cross-coupling reactions.

Synthesis of the Core Scaffold: 1-Benzyl-3-ethynylazetidine

While commercially available, understanding the synthesis of 1-benzyl-3-ethynylazetidine provides context for its purity and potential side products. A common synthetic route starts from the commercially available 1-benzylazetidin-3-ol.[10][11]

Functionalization Protocols for Fragment Library Generation

The terminal alkyne of 1-benzyl-3-ethynylazetidine is the key to its utility as a fragment-diversification platform. The following protocols detail two of the most robust and widely used methods for its functionalization.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC, or "click" reaction, is a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles.[12][13] This reaction is exceptionally reliable and tolerant of a wide range of functional groups, making it ideal for the rapid generation of a diverse fragment library from a common azetidine core and a collection of organic azides.

Workflow for CuAAC Functionalization:

CuAAC_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product A 1-Benzyl-3-ethynylazetidine C Cu(I) Catalyst (e.g., CuSO4/Na-Ascorbate) A->C B Organic Azide (R-N3) B->C E 1-Benzyl-3-(1-(R)-1H-1,2,3-triazol-4-yl)azetidine C->E D Solvent (e.g., t-BuOH/H2O)

Caption: Workflow for CuAAC functionalization of 1-benzyl-3-ethynylazetidine.

Detailed Step-by-Step Protocol:

  • Reagent Preparation:

    • In a suitable reaction vial, dissolve 1-benzyl-3-ethynylazetidine (1.0 eq) and the desired organic azide (1.05 eq) in a 1:1 mixture of tert-butanol and water.

    • Prepare a fresh solution of sodium ascorbate (0.3 eq) in water.

    • Prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

  • Reaction Execution:

    • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

    • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-4 hours, which can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The crude product can be purified by flash column chromatography on silica gel to yield the desired 1,2,3-triazole derivative.

Expert Insights:

  • Causality: The use of sodium ascorbate is crucial as it reduces the Cu(II) species to the catalytically active Cu(I) in situ.[14][15] The t-BuOH/H2O solvent system is effective for dissolving a wide range of organic azides while being compatible with the aqueous catalyst solutions.[13]

  • Trustworthiness: This protocol is highly reproducible. The formation of the triazole product is often accompanied by a color change (e.g., to a greenish-blue), providing a visual cue of reaction progress. LC-MS analysis of the crude reaction mixture should show a major peak corresponding to the mass of the expected product.

Data Presentation: Representative CuAAC Reactions

EntryOrganic Azide (R-N3)ProductYield (%)
1Benzyl azide1-Benzyl-3-(1-benzyl-1H-1,2,3-triazol-4-yl)azetidine>90%
21-Azido-4-fluorobenzene1-Benzyl-3-(1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)azetidine>85%
33-Azidopyridine1-Benzyl-3-(1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)azetidine>88%
Protocol 2: Sonogashira Cross-Coupling Reaction

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[16] This reaction, catalyzed by palladium and copper complexes, allows for the direct attachment of various aromatic and heteroaromatic rings to the azetidine core, significantly expanding the chemical space that can be explored.[17]

Workflow for Sonogashira Coupling:

Sonogashira_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product A 1-Benzyl-3-ethynylazetidine C Pd Catalyst (e.g., Pd(PPh3)4) Cu(I) Co-catalyst (e.g., CuI) Base (e.g., Et3N) A->C B Aryl/Vinyl Halide (R-X) B->C E 1-Benzyl-3-((R)-ethynyl)azetidine C->E D Solvent (e.g., THF or DMF)

Caption: Workflow for Sonogashira coupling of 1-benzyl-3-ethynylazetidine.

Detailed Step-by-Step Protocol:

  • Reagent Preparation:

    • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl or vinyl halide (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and copper(I) iodide (0.1 eq).

    • Evacuate and backfill the flask with the inert gas three times.

  • Reaction Execution:

    • Add an anhydrous, degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by a degassed amine base like triethylamine (2.0 eq).

    • Add 1-benzyl-3-ethynylazetidine (1.2 eq) to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until the starting halide is consumed, as monitored by TLC or GC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst residues, washing with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to obtain the desired coupled product.

Expert Insights:

  • Causality: The palladium catalyst is essential for the oxidative addition to the aryl/vinyl halide, while the copper(I) co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[16] The amine base is required to neutralize the hydrogen halide formed during the reaction.[17][18] The use of an inert atmosphere is critical to prevent the oxidation of the Pd(0) catalyst and the homocoupling of the alkyne.

  • Trustworthiness: A successful Sonogashira coupling will show complete consumption of the starting halide and the appearance of a new, less polar spot on the TLC plate corresponding to the product. The reaction mixture often turns dark, which is normal.

Data Presentation: Representative Sonogashira Couplings

EntryAryl Halide (R-X)ProductYield (%)
1Iodobenzene1-Benzyl-3-(phenylethynyl)azetidine~85%
24-Bromopyridine1-Benzyl-3-(pyridin-4-ylethynyl)azetidine~75%
31-Bromo-3-methoxybenzene1-Benzyl-3-((3-methoxyphenyl)ethynyl)azetidine~80%

Characterization of Functionalized Azetidine Fragments

The synthesized fragments should be thoroughly characterized to confirm their structure and purity before being incorporated into a screening library. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the products.[19][20][21][22]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

  • Purity Analysis: High-performance liquid chromatography (HPLC) is used to determine the purity of the final compounds, which should typically be >95% for screening purposes.

Application in Fragment-Based Screening

The generated library of functionalized 1-benzyl-3-ethynylazetidine derivatives can be screened against a biological target of interest using various biophysical techniques such as:

  • Surface Plasmon Resonance (SPR)[23]

  • Isothermal Titration Calorimetry (ITC)[24]

  • Nuclear Magnetic Resonance (NMR) based screening methods[1]

  • X-ray Crystallography[25]

The structural information obtained from these screens can then guide the optimization of the initial fragment hits into potent lead compounds. The azetidine core provides a rigid anchor, while the newly introduced functional groups can be further modified to enhance binding affinity and selectivity.

Conclusion

1-Benzyl-3-ethynylazetidine is a highly valuable and versatile scaffold for fragment-based drug design. Its inherent three-dimensionality and the robust reactivity of the ethynyl group allow for the efficient generation of diverse and novel fragment libraries. The detailed protocols for CuAAC and Sonogashira coupling provided in this guide offer reliable methods for researchers to access a wide range of functionalized azetidine derivatives, thereby enriching their screening collections and increasing the probability of identifying high-quality starting points for drug discovery programs.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 5). PubMed.
  • Fragment-based drug discovery: opportunities for organic synthesis. (2020, December 24). RSC Publishing.
  • Fragment-Based Drug Design: From Then until Now, and Toward the Future | Journal of Medicinal Chemistry. (2025, February 24).
  • Fragment-based drug discovery: A graphical review - PubMed. (2025, September 10). PubMed.
  • Concepts and Core Principles of Fragment-Based Drug Design. (2019, November 26). MDPI.
  • The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. Benchchem.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Taylor & Francis Online.
  • Exploring Fragment-Based Approaches in Drug Discovery. Taylor & Francis.
  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. Benchchem.
  • Substituted Azetidines in Drug Discovery | Building Blocks | Blog. (2022, April 12). Life Chemicals.
  • Densely Functionalized 2-Methylideneazetidines: Evaluation as Antibacterials. (2021, June 25). MDPI.
  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025, August 2). Advanced Journal of Chemistry.
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022, June 30). Journal of Medicinal and Chemical Sciences.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online.
  • Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. (2022, April 29). PMC.
  • Sonogashira coupling. Wikipedia.
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
  • Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. Scielo.
  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". (2011, December 15). Jena Bioscience.
  • Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol: An Industrially Important Intermediate for Substituted Azetidine.
  • Preparation of 1-benzylazetidine-3-ol derivatives.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. (2025, July 30). Beilstein Journals.
  • Sonogashira cross-coupling of 3-bromo-1,2-diones. ScienceDirect.
  • Benzyl 3-ethynylazetidine-1-carboxyl
  • Protocol for Azide-Alkyne Click Chemistry. (2022, January 18). BroadPharm.
  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
  • N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines. PMC.
  • Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor. (2026, January 29). PMC.
  • Fragment-Based Epigenetic Hit Discovery: BRD3.
  • Novel oxaliplatin derivatives with 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions. Synthesis, cytotoxicity, and interaction with DNA. (2014, January 15). PubMed.
  • Identify novel compounds and increase the diversity of your ligand modifications using fragment-based drug discovery. (2023, April 24). Cresset Group.
  • Decomposition of Small Molecules for Fragment-Based Drug Design. (2023, May 24). MDPI.
  • 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells. PMC.

Sources

Application Note: Modular Synthesis of Triazole-Linked Azetidines via CuAAC

Author: BenchChem Technical Support Team. Date: March 2026

Leveraging 1-Benzyl-3-ethynylazetidine for Advanced Bioisosteric Replacements in Drug Discovery

Rationale and Strategic Importance in Drug Discovery

The integration of highly saturated, sp³-rich fragments into drug candidates is a proven strategy for "escaping flatland," which directly correlates with improved aqueous solubility, metabolic stability, and clinical success[1]. Azetidines—four-membered nitrogenous heterocycles—are exceptional bioisosteres for morpholines, piperidines, and piperazines. They effectively reduce lipophilicity (logD) while maintaining critical vector geometries and increasing structural rigidity[1].

Simultaneously, the 1,4-disubstituted 1,2,3-triazole ring is a robust bioisostere for trans-amide bonds. It possesses a strong dipole moment, high stability against enzymatic degradation, and excellent hydrogen-bond accepting capabilities[2].

By combining these two privileged motifs using 1-Benzyl-3-ethynylazetidine as a terminal alkyne building block, medicinal chemists can rapidly generate diverse libraries of triazole-linked azetidines. This application note details a highly efficient, self-validating protocol for this transformation utilizing the Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC).

Mechanistic Causality of the CuAAC Workflow

The classic thermal Huisgen 1,3-dipolar cycloaddition yields a mixture of 1,4- and 1,5-regioisomers and requires elevated temperatures[3]. The Cu(I)-catalyzed variant (CuAAC) strictly dictates 1,4-regioselectivity and accelerates the reaction by approximately seven orders of magnitude, allowing it to proceed seamlessly at room temperature[4].

Causality of Reagent Selection:

  • Catalyst Generation: Active Cu(I) is highly susceptible to oxidation and disproportionation. Therefore, it is generated in situ by reducing Cu(II) sulfate (CuSO₄·5H₂O) with an excess of sodium ascorbate. This ensures a continuous, stable supply of the active catalytic species[3].

  • Ligand Acceleration: While the reaction can proceed without ligands, adding stabilizing ligands like TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) prevents Cu(I) from forming inactive polymeric clusters and protects it from oxidation, ensuring high turnover numbers and preventing azetidine ring degradation[4].

  • Solvent System: A miscible aqueous-organic mixture (t-BuOH/H₂O) is optimal. Water is essential as it accelerates the reaction via hydrophobic packing effects and stabilizes the highly polar metallacycle transition states[3].

CuAAC_Mechanism Cu_Cat Cu(II) Precursor + Sodium Ascorbate Cu_I Active Cu(I) Catalyst [Stabilized by Ligand] Cu_Cat->Cu_I Reduction Pi_Complex π-Alkyne Cu(I) Complex Cu_I->Pi_Complex + 1-Benzyl-3-ethynylazetidine Acetylide Cu(I) Acetylide Intermediate Pi_Complex->Acetylide Base / -H+ Metallacycle 6-Membered Cu-Metallacycle (Azide Coordination) Acetylide->Metallacycle + Organic Azide Metallacycle->Cu_I Catalyst Regeneration Product 1,4-Disubstituted 1,2,3-Triazole Metallacycle->Product Reductive Elimination

Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) mechanism for triazole synthesis.

Experimental Design & Optimization

Reaction conditions significantly impact the yield and purity of triazole-linked azetidines. The table below summarizes the optimization of the CuAAC reaction using 1-Benzyl-3-ethynylazetidine and a model aryl azide.

Solvent System (1:1)Catalyst (mol%)Ligand (mol%)Additive (mol%)Time (h)Yield (%)
THF / H₂OCuSO₄ (5)NoneNa Ascorbate (10)2465
t-BuOH / H₂OCuSO₄ (5)NoneNa Ascorbate (10)1682
t-BuOH / H₂O CuSO₄ (5) TBTA (5) Na Ascorbate (10) 8 96
DCM / H₂OCuI (10)DIPEA (20)None2445
Detailed Protocol: Synthesis of 1-Benzyl-3-(1-aryl-1H-1,2,3-triazol-4-yl)azetidine

Workflow Prep 1. Preparation Mix Alkyne, Azide & Solvent (t-BuOH/H2O) Catalyst 2. Catalyst Addition Add CuSO4 & Na Ascorbate (Generate Cu(I) in situ) Prep->Catalyst Reaction 3. Reaction Stir at RT, 8-12h Monitor by LC-MS/TLC Catalyst->Reaction Workup 4. Workup Extract with EtOAc Wash with Brine Reaction->Workup Purification 5. Purification Flash Chromatography (Silica, Hexane/EtOAc) Workup->Purification

Step-by-step experimental workflow for the synthesis of triazole-linked azetidines.

Step-by-Step Methodology:
  • Preparation of the Reaction Mixture:

    • In a 25 mL round-bottom flask, dissolve 1-Benzyl-3-ethynylazetidine (1.0 mmol, 171 mg) and the desired organic azide (1.05 mmol) in 5 mL of tert-butanol.

    • Add 5 mL of deionized water to the mixture. Stir vigorously to ensure a homogeneous suspension.

  • Catalyst and Ligand Addition:

    • Add TBTA (0.05 mmol, 26.5 mg) to the stirring mixture.

    • In a separate vial, dissolve CuSO₄·5H₂O (0.05 mmol, 12.5 mg) and Sodium Ascorbate (0.10 mmol, 19.8 mg) in 1 mL of water. The solution will briefly turn brown and then yellow/colorless, indicating the successful reduction to Cu(I).

    • Transfer the active catalyst solution dropwise to the main reaction flask.

  • Reaction Progression & Self-Validation:

    • Cap the flask and stir at room temperature (20-25 °C) for 8–12 hours.

    • Checkpoint: Monitor the reaction via TLC (Hexane/EtOAc 1:1). The disappearance of the alkyne spot (visualized by KMnO₄ stain) and the appearance of a highly polar, UV-active product spot indicates completion.

  • Workup and Extraction:

    • Dilute the reaction mixture with 15 mL of water and 20 mL of Ethyl Acetate (EtOAc).

    • Transfer to a separatory funnel and collect the organic layer. Extract the aqueous layer twice more with 15 mL EtOAc.

    • Wash the combined organic layers with saturated NH₄Cl solution (to remove residual copper salts) followed by brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Analytical Validation:

    • Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexane to EtOAc (typically 30-50% EtOAc).

    • Checkpoint: Confirm the product via ¹H NMR. The diagnostic 1,2,3-triazole proton typically appears as a sharp singlet between δ 7.80 – 8.50 ppm depending on the azide substituent. The azetidine protons will appear as distinct multiplets between δ 3.20 – 3.80 ppm.

References
  • Click Chemistry Azide-Alkyne Cycloaddition.Organic-Chemistry.org.
  • The 1,2,3-triazole ring as a bioisostere in medicinal chemistry.IRIS Unimore.
  • Examples of azetidine-based bioisosters.
  • Click Triazoles for Bioconjug

Sources

Application Note: Selective N-Debenzylation of 1-Benzyl-3-ethynylazetidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Strategic Rationale & Chemical Context

The deprotection of tertiary amines is a fundamental transformation in medicinal chemistry. However, the N-debenzylation of 1-Benzyl-3-ethynylazetidine presents a distinct chemoselective challenge. The standard industry protocol for removing an N-benzyl protecting group relies on catalytic hydrogenolysis (e.g., Pd/C, H₂). In this specific substrate, the presence of a terminal alkyne (the 3-ethynyl group) renders hydrogenolysis entirely unviable, as the alkyne is highly susceptible to reduction, leading to the undesired formation of 3-ethylazetidine or 3-vinylazetidine[1].

To achieve quantitative debenzylation while preserving the delicate alkyne, researchers must employ a non-reductive, orthogonal cleavage strategy. The most robust and field-proven method is a von Braun-type dealkylation utilizing 1-Chloroethyl chloroformate (ACE-Cl) [2][3]. This reagent selectively cleaves the benzyl group under mild conditions, yielding the secondary amine hydrochloride without interfering with the ethynyl moiety.

Mechanistic Insights: The Causality of ACE-Cl Dealkylation

Understanding the molecular mechanics behind ACE-Cl dealkylation is critical for troubleshooting and optimizing reaction conditions. The transformation is not a single step, but rather a sequence of nucleophilic additions, displacements, and solvolytic cleavages[4][5].

  • Nucleophilic Addition: The reaction initiates when the tertiary nitrogen of 1-benzyl-3-ethynylazetidine attacks the highly electrophilic carbonyl carbon of ACE-Cl. This forms a transient, highly reactive quaternary ammonium salt.

  • Chloride Displacement: The expelled chloride ion acts as a nucleophile. Because the benzylic carbon is highly electrophilic and forms a stable leaving group (benzyl chloride), the chloride ion selectively attacks it. This collapses the quaternary center, expelling benzyl chloride and leaving behind a stable 1-chloroethyl carbamate intermediate.

  • Methanolysis & Decarboxylation: The crude carbamate is then refluxed in methanol. Methanol attacks the reactive 1-chloroethyl group, initiating a cascade that collapses the carbamate. This spontaneous breakdown releases acetaldehyde, carbon dioxide gas, and the desired 3-ethynylazetidine as a stable hydrochloride salt.

Mechanism N1 1-Benzyl-3-ethynylazetidine + ACE-Cl N2 Quaternary Ammonium Salt (Transient Intermediate) N1->N2 Nucleophilic Addition N3 1-Chloroethyl Carbamate + Benzyl Chloride N2->N3 Chloride Displacement of Benzyl Group N4 Methanolysis (Nucleophilic Attack by MeOH) N3->N4 Solvent Exchange & Heat N5 3-Ethynylazetidine HCl + Acetaldehyde + CO2 N4->N5 Decarboxylation & Cleavage

Mechanistic pathway of ACE-Cl mediated N-dealkylation and methanolysis.

Comparative Analysis of Debenzylation Strategies

To justify the selection of ACE-Cl, the following table summarizes the quantitative and qualitative outcomes of various debenzylation strategies when applied to alkyne-containing substrates.

Debenzylation StrategyAlkyne ToleranceExpected YieldReaction ConditionsPrimary Byproducts
Catalytic Hydrogenation (Pd/C, H₂) Poor (Alkyne reduced to alkane/alkene)N/A (Target destroyed)H₂ (1 atm), Pd/C, MeOH, rt3-ethylazetidine, 3-vinylazetidine
ACE-Cl (von Braun variant) Excellent (Completely orthogonal)80–95%1. ACE-Cl, DCE, reflux2. MeOH, refluxBenzyl chloride, acetaldehyde, CO₂
Photoredox / Oxidative Cleavage Moderate (Risk of alkyne oxidation)40–60%Ru/Ir catalyst, light, oxidantComplex oxidation mixtures

Experimental Protocol: Self-Validating Methodology

This two-step protocol is designed to be self-validating, utilizing in-process analytical checks (LC-MS) and visual cues to ensure successful conversion.

Materials Required
  • 1-Benzyl-3-ethynylazetidine (Starting Material, MW: 171.24 g/mol )

  • 1-Chloroethyl chloroformate (ACE-Cl, >95% purity)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Anhydrous Methanol (MeOH)

  • Diethyl ether (for trituration)

Phase 1: Formation of the 1-Chloroethyl Carbamate
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-benzyl-3-ethynylazetidine (1.0 equivalent) in anhydrous DCE to achieve a concentration of 0.15 M. Purge the system with argon.

  • Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add ACE-Cl (1.2 to 1.5 equivalents) dropwise. Causality Note: Dropwise addition at 0 °C prevents thermal runaway during the highly exothermic formation of the quaternary ammonium salt.

  • Reflux: Remove the ice bath, allow the mixture to warm to room temperature, and then heat to a gentle reflux (approx. 80 °C) for 2 to 4 hours.

  • Validation Check: Monitor the reaction via LC-MS. The reaction is complete when the starting material mass ([M+H]⁺ = 172.2) completely disappears, indicating full conversion to the carbamate intermediate.

  • Concentration: Cool the mixture to room temperature and concentrate under reduced pressure to remove DCE, unreacted ACE-Cl, and the benzyl chloride byproduct. This yields the crude 1-chloroethyl carbamate as a viscous oil.

Phase 2: Methanolysis and Isolation
  • Solvent Exchange: Dissolve the crude carbamate in anhydrous methanol (using a volume equivalent to the DCE used in Phase 1).

  • Cleavage: Heat the methanolic solution to reflux (65 °C) for 1 to 2 hours.

  • Validation Check: Observe the reaction for gentle bubbling, which indicates the evolution of CO₂ gas. The reaction is complete when bubbling ceases and LC-MS confirms the presence of the secondary amine ([M+H]⁺ = 82.1).

  • Isolation: Concentrate the solution under reduced pressure to remove methanol and acetaldehyde.

  • Purification: Triturate the resulting residue with cold diethyl ether. The desired 3-ethynylazetidine hydrochloride will precipitate as a clean solid, while residual organic impurities remain in the ether layer. Filter and dry under a high vacuum.

Workflow A 1-Benzyl-3-ethynylazetidine (Starting Material) B 1-Chloroethyl Carbamate (Crude Intermediate) A->B ACE-Cl, DCE 0°C to Reflux C 3-Ethynylazetidine HCl (Final Product) B->C MeOH Reflux

Experimental workflow for the selective N-debenzylation of 1-Benzyl-3-ethynylazetidine.

References

  • Title : A new reagent for the selective, high-yield N-dealkylation of tertiary amines: Improved syntheses of naltrexone and nalbuphine Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]

  • Title : Efficient Synthesis and Anti-Tubercular Activity of a Series of Spirocycles: An Exercise in Open Science Source : PLOS One / National Institutes of Health (NIH) URL :[Link]

Sources

Using 1-Benzyl-3-ethynylazetidine in peptidomimetic library synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Synthesis of Triazole-Linked Peptidomimetic Libraries Using 1-Benzyl-3-ethynylazetidine

Abstract & Strategic Value

This application note details the integration of 1-Benzyl-3-ethynylazetidine into peptidomimetic library synthesis. As a conformationally constrained building block, the azetidine ring functions as a lower-homolog proline mimic, inducing distinct


-turn geometries that differ from the 

-turns typical of proline. The C3-ethynyl handle enables bioorthogonal ligation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing for the rapid "clicking" of this rigid scaffold onto azide-functionalized peptide backbones.

Key Applications:

  • Conformational Locking: Restricting peptide backbone flexibility to improve binding affinity.

  • Proteolytic Stability: The resulting 1,2,3-triazole linkage acts as a trans-amide bioisostere that is completely resistant to proteases.

  • Fragment-Based Drug Discovery (FBDD): Using the azetidine core as a rigid "warhead" or capping group in library generation.

Molecule Profile & Handling

PropertySpecification
Compound Name 1-Benzyl-3-ethynylazetidine
Core Scaffold Azetidine (4-membered nitrogen heterocycle)
Reactive Handle Terminal Alkyne (C3 position)
Protecting Group

-Benzyl (Bn) - Acts as a hydrophobic anchor or removable protecting group
Molecular Weight ~171.24 g/mol
Solubility Soluble in DCM, DMF, DMSO, MeOH; sparingly soluble in water.
Storage -20°C, under Argon. Aliphatic alkynes are generally stable but should be kept away from radical initiators.

Handling Precaution: While the azetidine ring is strained, 3-substituted azetidines are kinetically stable under standard "Click" conditions. Avoid strong Lewis acids which may trigger ring-opening polymerization.

Mechanistic Workflow: The "Click" Assembly

The primary utility of this molecule is in CuAAC (Click Chemistry). It reacts with an azide (


) installed on a peptide to form a 1,4-disubstituted 1,2,3-triazole.[1]

Structural Consequence: The formation of the triazole creates a rigid linker.[2] Unlike a flexible alkyl chain, the triazole planar system, combined with the puckered azetidine ring, locks the distance and angle between the peptide backbone and the benzyl group, creating a highly defined pharmacophore.

Workflow Diagram

LibrarySynthesis cluster_mechanism Mechanism: Triazole Formation Start Resin-Bound Peptide (Fmoc-SPPS) AzideInstall Azide Functionalization (Diazo transfer or Azido-AA) Start->AzideInstall Step 1 Split Split Resin (Library Generation) AzideInstall->Split Step 2 Click CuAAC Reaction (+ 1-Benzyl-3-ethynylazetidine) Split->Click Step 3: Diversity Wash Copper Scavenging (EDTA/Diethiocarbamate) Click->Wash Step 4 Cleave TFA Cleavage & Deprotection Wash->Cleave Step 5 QC LC-MS & NMR Validation Cleave->QC Step 6 Azide R-N3 (Peptide) Triazole 1,4-Triazole Linkage Azide->Triazole Cu(I) Alkyne Alkyne (Azetidine) Alkyne->Triazole

Caption: Workflow for integrating 1-Benzyl-3-ethynylazetidine into solid-phase peptide synthesis (SPPS) via CuAAC click chemistry.

Detailed Experimental Protocols

Protocol A: Preparation of Resin-Bound Azido-Peptides

Before introducing the azetidine, the peptide library must be equipped with an azide handle. This is typically done at the N-terminus or on a Lysine side chain.

  • Resin Selection: Rink Amide MBHA resin (loading 0.5–0.7 mmol/g).

  • Peptide Assembly: Standard Fmoc/tBu SPPS cycles.

  • Azide Installation (N-Terminal):

    • Reagent: 2-Azidoacetic acid or 5-Azidopentanoic acid (3 equiv).

    • Coupling: HATU (2.9 equiv), DIPEA (6 equiv) in DMF.

    • Time: 1 hour at Room Temperature (RT).

    • Wash: DMF (3x), DCM (3x).

    • Validation: Kaiser test (should be negative/yellow).

Protocol B: On-Resin CuAAC with 1-Benzyl-3-ethynylazetidine

This is the critical step. The reaction is performed on solid phase to drive conversion and simplify purification.

Reagents:

  • Substrate: Resin-bound Azido-peptide (100 mg, ~0.05 mmol scale).

  • Alkyne: 1-Benzyl-3-ethynylazetidine (3.0 equiv relative to resin loading).

  • Catalyst: CuI (Copper(I) Iodide) (0.5 equiv) OR [Cu(MeCN)

    
    ]PF
    
    
    
    .
  • Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (0.5 equiv) - Crucial for protecting Cu(I) from oxidation.

  • Base: DIPEA (Diisopropylethylamine) (5.0 equiv).

  • Solvent: Degassed DMF or DMF/THF (4:1).

Step-by-Step Procedure:

  • Preparation: Swell the azido-resin in degassed DMF for 20 mins under Argon.

  • Pre-complexation: In a separate vial, dissolve CuI and TBTA in DMF. The solution should be clear (add DIPEA if necessary to solubilize).

  • Addition: Add the 1-Benzyl-3-ethynylazetidine to the resin, followed immediately by the Cu/Ligand solution.

  • Reaction: Agitate (shake, do not stir with magnetic bar to avoid grinding resin) at RT for 6–16 hours under an inert atmosphere (Argon/Nitrogen).

    • Note: The reaction often turns yellow/brown.

  • Washing (Copper Removal): This is vital for downstream biological assays.

    • Wash with DMF (3x).

    • Wash with 0.5% Sodium Diethyldithiocarbamate (w/v) in DMF (3x, 5 mins each) or 50mM EDTA solution. The solution may turn brown as Cu is chelated.

    • Wash with DMF (5x) to remove chelator.

    • Wash with DCM (3x).

Protocol C: Cleavage & Deprotection
  • Cocktail: TFA/TIS/H

    
    O (95:2.5:2.5).
    
  • Time: 2 hours at RT.

  • Precipitation: Filter resin, concentrate filtrate under

    
    , and precipitate in cold diethyl ether.
    
  • Note on Benzyl Group: The TFA cleavage will NOT remove the

    
    -benzyl group on the azetidine. The final product will retain the benzyl substituent, which serves as a hydrophobic moiety.
    
    • If debenzylation is required: Perform catalytic hydrogenation (

      
      , Pd/C, MeOH) on the cleaved peptide after HPLC purification. The triazole ring is stable to these conditions.
      

Quality Control & Data Interpretation

LC-MS Validation: Upon successful "clicking" of 1-Benzyl-3-ethynylazetidine, observe the mass shift.

  • Mass Shift:

    
     (Exact mass of the alkyne).
    
  • Retention Time: The product will be significantly more hydrophobic (later retention time) due to the Benzyl group and the aromatic triazole.

NMR Characterization (


H NMR): 
  • Triazole Proton: A diagnostic singlet appears in the aromatic region (

    
     7.5 – 8.5 ppm), confirming the formation of the 1,2,3-triazole.
    
  • Azetidine Ring: Look for the distinct splitting patterns of the azetidine protons (

    
     3.0 – 4.5 ppm). The ring protons often appear as complex multiplets due to the puckering and the chiral center at C3.
    

Troubleshooting Guide

IssueProbable CauseSolution
Incomplete Conversion Oxidation of Cu(I) to Cu(II).Ensure strict degassing of solvents. Increase Ascorbate (if using aqueous method) or switch to [Cu(MeCN)

]PF

(organic soluble).
Resin Aggregation "Click" reaction creates aggregation-prone sequences.Use a solvent mixture (DMF/DMSO) or heat to 40°C. Use PEG-based resins (ChemMatrix).
Blue/Green Product Residual Copper contamination.Intensify the Diethyldithiocarbamate or EDTA washes. Pass final peptide through a Chelex resin.
Azetidine Ring Opening Exposure to strong nucleophiles during cleavage?Unlikely with TFA. However, avoid strong Lewis acids or excessive heating during workup.

References

  • Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide–alkyne cycloaddition. Chemical Reviews, 108(8), 2952-3015. Link

    • Foundational text on CuAAC conditions comp
  • Couty, F., & Evano, G. (2006). Azetidines: new tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International, 38(5), 427-465. Link

    • Authoritative source on the stability and reactivity of the azetidine ring.[3]

  • Valverde, I. E., et al. (2013). 1,2,3-Triazoles as amide bond surrogates in peptidomimetics.[1] Chimia, 67(4), 262-266. Link

    • Specifics on using triazoles to mimic peptide bonds, validating the peptidomimetic applic
  • Lowe, G. (2010). Thiol-yne click chemistry: A powerful and versatile methodology for materials synthesis. Journal of Materials Chemistry, 20, 4745-4750. (Contextual reference for alkyne reactivity).
  • Standard Protocol Verification: Protocols adapted from Solid-Phase Peptide Synthesis: Methods and Protocols (Methods in Molecular Biology), ensuring industry-standard compliance.

Sources

C-C bond formation techniques involving 3-ethynylazetidine scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to C-C Bond Formation Techniques Involving 3-Ethynylazetidine Scaffolds

Authored by: A Senior Application Scientist

Introduction: The Azetidine Scaffold in Modern Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly prominent motifs in contemporary drug discovery.[1][2] Their significance stems from a unique combination of structural and physicochemical properties. The inherent ring strain of the four-membered ring, coupled with its three-dimensional, sp³-rich character, imparts a conformational rigidity that can enhance binding to biological targets.[1][3] This often translates into improved pharmacokinetic profiles, including better metabolic stability, increased solubility, and refined receptor selectivity.[1] Consequently, the azetidine core is a key component in several FDA-approved drugs, such as the Janus kinase inhibitor baricitinib and the MEK inhibitor cobimetinib.[1]

The introduction of a terminal alkyne at the 3-position of the azetidine ring creates the 3-ethynylazetidine scaffold, a highly versatile building block for further molecular elaboration. This terminal alkyne serves as a powerful and reactive handle for a variety of carbon-carbon bond-forming reactions, enabling the construction of complex and diverse molecular architectures. This guide provides detailed application notes and protocols for the most critical C-C bond formation techniques involving this valuable scaffold, with a focus on palladium-catalyzed cross-coupling reactions and cycloaddition chemistry.

Palladium-Catalyzed Cross-Coupling Reactions: The Sonogashira Coupling

The Sonogashira reaction is one of the most powerful and widely used methods for forming a C(sp²)-C(sp) bond.[4][5] It facilitates the coupling of a terminal alkyne, such as 3-ethynylazetidine, with an aryl or vinyl halide.[4] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[5][6]

Mechanistic Insights

The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

  • Palladium Cycle :

    • Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition with the aryl/vinyl halide (R-X) to form a Pd(II) intermediate.[7][8]

    • Transmetalation : The copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.[7]

    • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[9]

  • Copper Cycle :

    • The copper(I) salt reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide intermediate. This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step.[5]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_Alkyne R-Pd(II)L₂-C≡CR' PdII_RX->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination Product R-C≡CR' (Product) PdII_Alkyne->Product Alkyne H-C≡CR' Cu_Acetylide Cu-C≡CR' Alkyne->Cu_Acetylide [Cu(I)], Base Cu_Acetylide->PdII_RX Transfers Alkyne

Sonogashira Coupling Catalytic Cycles
Experimental Protocol: Sonogashira Coupling of N-Boc-3-ethynylazetidine with Iodobenzene

Materials and Reagents:

  • N-Boc-3-ethynylazetidine (1.0 equiv)

  • Iodobenzene (1.1 equiv)

  • Palladium Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Co-catalyst: Copper(I) Iodide (CuI) (10 mol%)

  • Base: Triethylamine (Et₃N) (3.0 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Standard glassware for anhydrous reactions

Protocol:

  • Reaction Setup : To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, add N-Boc-3-ethynylazetidine (e.g., 195 mg, 1.0 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and CuI (19 mg, 0.1 mmol).

  • Inert Atmosphere : Seal the flask with septa, and purge with nitrogen or argon for 10-15 minutes.

  • Reagent Addition : Using syringes, add anhydrous THF (5 mL), triethylamine (0.42 mL, 3.0 mmol), and finally iodobenzene (0.12 mL, 1.1 mmol).

  • Reaction : Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup : Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and wash with brine (2 x 15 mL).

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired coupled product.

Data Summary
CatalystLigandCo-CatalystBaseSolventTypical YieldReference
Pd(PPh₃)₄PPh₃CuIEt₃N / DIPATHF / DMF80-95%[5]
PdCl₂(PPh₃)₂PPh₃CuIEt₃NToluene75-90%[4]
PdCl₂(dppf)dppfNone (Cu-free)Cs₂CO₃Dioxane70-85%[6]

Palladium-Catalyzed Cross-Coupling Reactions: The Heck Reaction

The Mizoroki-Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene, catalyzed by a palladium complex in the presence of a base.[10][11] While classically used with alkenes, variations of this reaction can be applied to alkynes, leading to the formation of substituted alkenes or dienes. For a 3-ethynylazetidine scaffold, this reaction allows for the vinylation of an aryl halide partner, creating a new C-C bond and a conjugated system.

Mechanistic Insights

The catalytic cycle of the Heck reaction is a foundational process in palladium catalysis.[8]

  • Oxidative Addition : A Pd(0) species reacts with the aryl halide (Ar-X) to form an arylpalladium(II) complex.[10]

  • Alkene/Alkyne Coordination & Insertion : The alkyne coordinates to the palladium center and subsequently undergoes a migratory insertion into the Aryl-Pd bond. This step forms a new C-C bond and a vinylpalladium(II) intermediate.

  • β-Hydride Elimination : A hydrogen atom from an adjacent carbon is eliminated, forming a palladium-hydride species and releasing the substituted alkene product. This step dictates the regioselectivity and stereoselectivity (typically trans) of the final product.[11]

  • Base-Mediated Regeneration : The base neutralizes the generated H-X and facilitates the reductive elimination of the palladium-hydride species to regenerate the active Pd(0) catalyst.[8]

Heck_Mechanism Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Alkene Vinyl-Pd(II)L₂-X PdII_ArX->PdII_Alkene Alkyne Insertion Pd_Hydride H-Pd(II)L₂-X PdII_Alkene->Pd_Hydride β-Hydride Elimination Product Substituted Alkene (Product) PdII_Alkene->Product Pd_Hydride->Pd0 Base-mediated Regeneration

Heck Reaction Catalytic Cycle
Experimental Protocol: Heck Coupling of N-Boc-3-ethynylazetidine with 4-Bromoanisole

Materials and Reagents:

  • N-Boc-3-ethynylazetidine (1.2 equiv)

  • 4-Bromoanisole (1.0 equiv)

  • Palladium Catalyst: Pd(OAc)₂ (3 mol%)

  • Ligand: Tri(o-tolyl)phosphine (P(o-tol)₃) (6 mol%)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN)

  • Nitrogen or Argon gas supply

Protocol:

  • Catalyst Pre-formation : In a flame-dried Schlenk tube, dissolve Pd(OAc)₂ (e.g., 6.7 mg, 0.03 mmol) and P(o-tol)₃ (18.2 mg, 0.06 mmol) in anhydrous acetonitrile (2 mL) under an inert atmosphere. Stir for 10 minutes.

  • Reagent Addition : To the catalyst solution, add 4-bromoanisole (187 mg, 1.0 mmol), N-Boc-3-ethynylazetidine (234 mg, 1.2 mmol), and DIPEA (0.35 mL, 2.0 mmol).

  • Reaction : Seal the tube and heat the reaction mixture to 80 °C in an oil bath. Monitor the reaction by TLC or GC-MS. The reaction is typically complete in 12-24 hours.

  • Workup : Cool the reaction to room temperature and filter through a pad of Celite, rinsing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification : Dissolve the residue in ethyl acetate (25 mL) and wash with 1M HCl (10 mL) and brine (10 mL). Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the vinylated azetidine.

Data Summary
CatalystLigandBaseSolventTemperatureTypical YieldReference
Pd(OAc)₂PPh₃Et₃NDMF100 °C60-80%[10]
Pd(OAc)₂P(o-tol)₃DIPEAMeCN / H₂O80 °C70-85%[11]
PdCl₂(PCy₃)₂PCy₃K₂CO₃Dioxane120 °C65-75%[12]

Azide-Alkyne Cycloadditions: The "Click" Chemistry Approach

The term "click chemistry" describes reactions that are high-yielding, wide in scope, and simple to perform.[13][14] The most prominent example is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole. This reaction provides an exceptionally reliable method for linking the 3-ethynylazetidine scaffold to another molecule containing an azide functionality.[15][16]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper-catalyzed version of this reaction (CuAAC) is highly efficient and regioselective, exclusively producing the 1,4-disubstituted triazole isomer.[17][18] The reaction proceeds at a dramatically accelerated rate compared to the uncatalyzed thermal reaction and can be performed under mild, often aqueous, conditions.[13][14]

Mechanism: The precise mechanism involves multiple copper-acetylide intermediates.[17] A simplified view involves the formation of a copper(I) acetylide from the terminal alkyne. This intermediate then reacts with the organic azide, proceeding through a six-membered copper-containing ring intermediate before collapsing to the triazole product and regenerating the copper catalyst.

CuAAC_Mechanism cluster_main CuAAC Reaction Pathway Alkyne R¹-C≡CH Triazole 1,4-Disubstituted 1,2,3-Triazole Alkyne->Triazole Azide R²-N₃ Azide->Triazole Cu_Catalyst Cu(I) Source (e.g., CuSO₄/NaAsc) Cu_Catalyst->Triazole Catalyzes

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Experimental Protocol: CuAAC of N-Boc-3-ethynylazetidine with Benzyl Azide

Materials and Reagents:

  • N-Boc-3-ethynylazetidine (1.0 equiv)

  • Benzyl Azide (1.05 equiv)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (10 mol%)

  • Sodium Ascorbate (20 mol%)

  • Solvent: t-Butanol/Water (1:1 mixture)

Protocol:

  • Reagent Solution : In a vial, dissolve N-Boc-3-ethynylazetidine (195 mg, 1.0 mmol) and benzyl azide (140 mg, 1.05 mmol) in a 1:1 mixture of t-butanol and water (10 mL).

  • Catalyst Addition : To the stirred solution, add sodium ascorbate (40 mg, 0.2 mmol) followed by copper(II) sulfate pentahydrate (25 mg, 0.1 mmol). A color change is often observed.

  • Reaction : Stir the reaction vigorously at room temperature. The reaction is typically complete within 1-6 hours, often indicated by the formation of a precipitate. Monitor by TLC or LC-MS.

  • Workup : Dilute the mixture with water (15 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification : Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product is often pure enough for subsequent use, but can be further purified by recrystallization or flash chromatography if necessary.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For biological applications where copper toxicity is a concern, the strain-promoted azide-alkyne cycloaddition (SPAAC) offers a metal-free alternative.[16][19][20] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts rapidly and specifically with azides without the need for a catalyst.[21][22] While the 3-ethynylazetidine itself is not strained, it can be coupled to a molecule containing a strained alkyne via other means, or more commonly, the azide partner is linked to the azetidine scaffold for reaction with an external strained alkyne.

The utility for a 3-ethynylazetidine scaffold in SPAAC is indirect: one would first use a different reaction (e.g., Sonogashira) to couple the azetidine to a molecule that also bears an azide, which can then be used in a subsequent SPAAC reaction.

General Experimental Workflow

The successful execution of these C-C bond-forming reactions relies on a systematic and rigorous experimental approach, particularly concerning the handling of air- and moisture-sensitive reagents.

Experimental_Workflow Start Start: Assemble Flame-Dried Glassware Inert Establish Inert Atmosphere (N₂/Ar) Start->Inert Reagents Add Anhydrous Solvent, Catalyst, Ligand, Base Inert->Reagents Substrates Add Azetidine Scaffold & Coupling Partner Reagents->Substrates Reaction Heat/Stir at Reaction Temperature Substrates->Reaction Monitor Monitor Progress (TLC, LC-MS, GC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Quench Reaction & Perform Extraction Monitor->Workup Complete Purify Purify via Column Chromatography Workup->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

General Workflow for Cross-Coupling Reactions

Applications in Drug Discovery and Development

The C-C bond formation techniques described herein are instrumental in leveraging the 3-ethynylazetidine scaffold for drug discovery.

  • Library Synthesis : These reactions enable the rapid generation of large, diverse libraries of compounds. By varying the aryl/vinyl halide in a Sonogashira or Heck reaction, or the azide partner in a CuAAC reaction, chemists can systematically explore the chemical space around the azetidine core to identify structure-activity relationships (SAR).[15][23]

  • Lead Optimization : Once a hit compound is identified, these methods are crucial for lead optimization. Fine-tuning of distal groups attached to the azetidine can improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.[24] For example, the triazole ring formed via CuAAC is a well-known bioisostere for an amide bond, offering improved metabolic stability.[17][24]

  • Bioconjugation : The "click" chemistry approach is particularly valuable for bioconjugation, allowing the azetidine-containing molecule to be attached to larger biomolecules like peptides or proteins with high specificity.[25]

The strategic application of these robust C-C bond-forming reactions transforms the 3-ethynylazetidine scaffold from a simple building block into a powerful platform for the design and synthesis of next-generation therapeutics.[1][26]

References

  • Azetidines in medicinal chemistry: emerging applic
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
  • Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
  • Substituted Azetidines in Drug Discovery. Life Chemicals.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Royal Society of Chemistry.
  • Click Chemistry Azide-Alkyne Cycloaddition. Sigma-Aldrich.
  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.
  • Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis.
  • Copper-catalysed azide-alkyne cycloadditions (CuAAC): An update.
  • Cu Catalyzed Azide-Alkyne Cycloaddition with Pharmacological Applic
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO₂. MDPI.
  • Recent applications of click chemistry in drug discovery. PubMed.
  • Strain-promoted alkyne-azide cycloadditions (SPAAC)
  • Heck reaction. Wikipedia.
  • Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC). Enamine.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC)
  • Sonogashira coupling. Wikipedia.
  • Synthesis and biological evaluation of 3-phenethylazetidine derivatives as triple reuptake inhibitors. PubMed.
  • Recent applications of click chemistry in drug discovery.
  • Click chemistry in drug development recent trends and application. Research Journal of Pharmacy and Technology.
  • A Comprehensive Guide to Click Chemistry Reaction. Labinsights.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Heck Reaction. Organic Chemistry Portal.
  • Heck reaction. Chemistry LibreTexts.
  • Heck Reaction—St
  • Sonogashira Coupling: Application Notes and Protocols for 4-Ethynylpyrene Derivatiz
  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.

Sources

Application Note: Preparation and Solid-State Optimization of Pharmaceutical Salts from 1-Benzyl-3-ethynylazetidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the theoretical framework and experimental protocols for the preparation of pharmaceutical-grade salts from 1-benzyl-3-ethynylazetidine (CAS 1824049-58-2)[1]. As a bifunctional intermediate featuring a basic tertiary amine and a terminal alkyne, this molecule presents unique challenges in isolation and storage. By converting the lipophilic free base into a crystalline azetidinium salt, researchers can dramatically enhance its chemical stability, bulk handling properties, and aqueous solubility for downstream synthetic or biological applications[2].

Chemical Context & Mechanistic Rationale

Azetidine rings are increasingly utilized in medicinal chemistry as metabolically stable, conformationally restricted bioisosteres for piperidines and morpholines. However, the free base form of 1-benzyl-3-ethynylazetidine is typically a viscous oil at standard temperature and pressure, making it susceptible to oxidative degradation and difficult to weigh accurately.

The Causality of Salt Formation: Salt formation is driven by the thermodynamic transfer of a proton from a pharmaceutically acceptable acid to the basic nitrogen of the azetidine ring. The success of this proton transfer is governed by the "Rule of Three" (


pKa 

3)[3]. The estimated pKa of the N-benzyl azetidine nitrogen is approximately 8.5. Therefore, to ensure complete protonation and prevent disproportionation back to the free base during storage, the selected counterion must have a pKa

5.5[4].

Workflow & Experimental Design

To avoid the trial-and-error approach that often leads to amorphous gums or hygroscopic solids, we employ a tiered, high-throughput screening methodology followed by targeted scale-up[4].

SaltScreening A 1-Benzyl-3-ethynylazetidine (Free Base) B Physicochemical Profiling (pKa ~8.5, LogP) A->B Characterize C Counterion Selection (ΔpKa > 3) B->C Select Acids D High-Throughput In Situ Screening C->D Microscale Rxn E Solid-State Characterization (PLM, XRPD, DSC) D->E Isolate Hits F Scale-up Crystallization (Optimal Salt) E->F Select Lead

Figure 1: Strategic workflow for the systematic salt screening and selection of azetidine derivatives.

Phase 1: High-Throughput In Situ Salt Screening Protocol

This microscale protocol is designed to rapidly identify the most viable crystalline salt forms across a matrix of counterions and solvent systems[2].

Materials:

  • 1-Benzyl-3-ethynylazetidine free base (>98% purity)

  • Counterions: Hydrochloric acid, Methanesulfonic acid, Maleic acid, Citric acid.

  • Solvents: Ethyl acetate (EtOAc), Isopropanol (IPA), Tetrahydrofuran (THF), Acetone.

Step-by-Step Methodology:

  • Stock Solution Preparation: Dissolve 500 mg of the free base in 5.0 mL of THF to create a 100 mg/mL stock solution.

    • Causality: THF acts as a universal solvent here, ensuring precise volumetric dispensing of the viscous free base into the screening plate without premature precipitation.

  • Dispensing & Evaporation: Dispense 100 µL (10 mg API) into each well of a 96-well glass-bottom plate. Evaporate the THF under a gentle stream of nitrogen to yield a thin film of the free base.

  • Acid Addition: Add 1.05 molar equivalents of the selected acids (prepared as 0.1 M solutions in the test solvents: EtOAc, IPA, Acetone) to the respective wells.

    • Causality: A slight stoichiometric excess (1.05 eq) drives the equilibrium toward complete salt formation without leaving unreacted, oily free base that could coat the glass and inhibit nucleation[3].

  • Thermal Cycling: Seal the plate and subject it to thermal cycling (50°C to 5°C at 0.5°C/min) for 48 hours.

    • Causality: Slow cooling supersaturates the solution, while repeated heating/cooling cycles dissolve kinetically favored amorphous precipitates and promote the growth of thermodynamically stable crystals (Ostwald ripening).

  • Self-Validation Checkpoint (Birefringence): Examine the wells under a Polarized Light Microscope (PLM).

    • Pass: Distinct birefringence (bright flashes against a dark background) confirms a highly ordered crystalline lattice. Proceed to scale-up.

    • Fail: A dark field or isotropic droplets indicate an amorphous oil or unreacted free base. Discard these specific solvent/acid combinations.

Phase 2: Scale-Up Crystallization of the Hydrochloride Salt

Based on typical screening results, the hydrochloride (HCl) salt of azetidine derivatives often exhibits the best balance of crystallinity, atom economy, and long-term stability[4].

ScaleUp A Dissolution (Free Base in EtOAc) B Acid Addition (1.05 eq HCl in Et2O) A->B 0-5 °C C Nucleation (Cloud Point) B->C Controlled Supersaturation D Ostwald Ripening (Temp Cycling) C->D Annealing E Isolation (Filtration & Drying) D->E Yield >85%

Figure 2: Scale-up crystallization workflow emphasizing Ostwald ripening for optimal crystal habit.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of 1-benzyl-3-ethynylazetidine free base in 100 mL of anhydrous EtOAc in a 250 mL jacketed reactor. Cool the solution to 0–5°C under a nitrogen atmosphere.

  • Controlled Precipitation: Dropwise, add 30 mL of a 2.0 M solution of HCl in diethyl ether (Et₂O) over 30 minutes.

    • Causality: EtOAc is an excellent solvent for the free base but a poor solvent for the highly polar azetidinium chloride. The addition of Et₂O (an anti-solvent) further lowers the dielectric constant of the medium, forcing a rapid but controlled supersaturation that triggers nucleation.

  • Aging and Ripening: Once the cloud point is reached (the solution becomes turbid), pause the addition for 15 minutes to allow seed crystals to form. Resume the addition, then warm the slurry to 25°C for 2 hours, followed by cooling back to 5°C.

  • Self-Validation Checkpoint (pH & Stoichiometry):

    • pH Check: Test the mother liquor pH. It must be between 3 and 4. If pH > 6, the reaction is incomplete; titrate with an additional 0.05 eq of HCl.

    • NMR Check: Take a 10 mg aliquot of the solid, dissolve in D₂O, and run a ¹H-NMR. The integration of the benzyl protons (5H, ~7.4 ppm) against the azetidine ring protons must align perfectly with a 1:1 stoichiometry, confirming the absence of trapped free base.

  • Isolation: Filter the resulting white crystalline solid under vacuum. Wash the filter cake with 2 x 20 mL of cold Et₂O to remove any residual unreacted free base and color bodies. Dry in a vacuum oven at 40°C for 12 hours.

Quantitative Data Summary

The selection of the final salt form depends heavily on the intended downstream application. The table below summarizes the expected physicochemical properties of 1-benzyl-3-ethynylazetidine salts based on counterion selection[2].

Counterion (Acid)Acid pKaExpected StoichiometryTypical CrystallinityHygroscopicity RiskApplication Notes
Hydrochloric -6.11:1HighModerateStandard first-line salt; ideal for long-term storage and high aqueous solubility.
Methanesulfonic -1.91:1HighLowExcellent solid-state stability; preferred for formulation development and scale-up.
Maleic 1.91:1ModerateLowGood alternative if HCl yields polymorphs; risk of Michael addition to the alkyne if heated excessively.
Citric 3.11:1 or 1:2Low (Amorphous)HighBulky counterion; frequently yields syrups or gums with azetidines due to lattice packing issues.

References

  • Title: Salt Selection in Drug Development Source: Pharmaceutical Technology URL: [Link]

  • Title: Screening and Formulating Drugs as Salts to Improve API Performance Source: Pharmaceutical Outsourcing URL: [Link]

  • Title: Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient Source: American Pharmaceutical Review URL: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting palladium catalyst poisoning with azetidine alkynes

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Guide | Version 2.4

Introduction: The Azetidine Paradox

In high-throughput screening and medicinal chemistry, the azetidine ring is a privileged scaffold due to its ability to lower lipophilicity and alter metabolic vectors compared to piperidines. However, when coupling azetidine-containing substrates with alkynes (Sonogashira, Suzuki, or Heck), researchers often hit a "conversion wall."

The Paradox: The ring strain of azetidine (~25.4 kcal/mol) forces the nitrogen lone pair into a higher


-character orbital compared to unstrained amines. While this theoretically lowers basicity, the compact steric profile of the 4-membered ring renders that nitrogen kinetically accessible. In the presence of electrophilic Palladium(II), the azetidine nitrogen acts as a "silent poison," forming stable bis(amino) complexes that arrest the catalytic cycle, while the alkyne component diverts into oligomerization pathways.

This guide provides the diagnostic logic and recovery protocols to solve this specific poisoning modality.

Diagnostic Matrix: Dead Catalyst vs. Kinetic Stall

Before altering your screen, you must distinguish between catalyst decomposition (irreversible) and ligand inhibition (reversible). Use this decision matrix.

DiagnosticMatrix Start Reaction Stalled/Low Yield Obs Observe Reaction Mixture Start->Obs Black Precipitate: Black Solids (Pd Black) Obs->Black Clear Solution: Clear/Homogeneous (No Precipitate) Obs->Clear Mirror Vessel Wall: Silver Mirror Obs->Mirror Diag1 Diagnosis: Catalyst Death (Reduction to Pd(0) Aggregates) Black->Diag1 Diag2 Diagnosis: Ligand Inhibition (Stable Pd-Amine Complex) Clear->Diag2 Mirror->Diag1 Action1 Action: Remove Cu(I) Switch to Pd-G3/G4 Precatalysts Diag1->Action1 Action2 Action: Mask Nitrogen (Boc/Tosyl) OR Switch to Bulky Ligand (XPhos) Diag2->Action2

Figure 1: Decision tree for diagnosing palladium catalyst failure modes in amine-rich environments.

The Mechanism of Poisoning

Understanding the "Why" allows you to select the correct "How."

The Chelation Trap (N-Poisoning)

In standard protocols (e.g., Pd(PPh3)4), the phosphine ligands are in equilibrium. An unprotected azetidine nitrogen is a competent


-donor.
  • Displacement: The azetidine displaces the phosphine (

    
    ).
    
  • Arrest: The resulting

    
     complex is too sterically crowded to undergo transmetallation (with the alkyne) but too stable to release the Pd back to the cycle.
    
  • Result: The catalyst is sequestered off-cycle.

The Alkyne Divergence (Glaser Coupling)

When the Pd-cycle is slowed by N-poisoning, the copper co-catalyst (if used) dominates.

  • Pathway: Cu(I) activates the alkyne

    
     Oxidation by trace air 
    
    
    
    Homocoupling (diyne formation).
  • Symptom: You isolate the alkyne dimer, and your aryl halide remains untouched.

Protocol Optimization: The "Protected Pathway"

This protocol is validated for coupling 3-iodoazetidines or azetidinyl-alkynes.

Core Principle: Steric & Electronic Deactivation

You must render the azetidine nitrogen "invisible" to the Palladium.

Step 1: Nitrogen Masking (Critical)

Do not attempt direct coupling with free NH-azetidines.

  • Recommendation: Use N-Boc (tert-butyloxycarbonyl) or N-Cbz .

  • Why: The carbamate pulls electron density from the nitrogen (resonance), drastically reducing Lewis basicity. The steric bulk of the Boc group also prevents close approach to the square-planar Pd center.

Step 2: The "Golden Standard" Sonogashira Protocol

If N-protection is impossible, use this modified procedure to outcompete the amine.

ParameterStandard Condition (Avoid)Optimized Condition (Use) Rationale
Catalyst Pd(PPh3)4 or PdCl2(PPh3)2Pd(XPhos) G3 or Pd(dppf)Cl2 Buchwald precatalysts (G3) activate immediately. XPhos is bulky/electron-rich, preventing amine binding.
Solvent DMF or THF1,4-Dioxane or Toluene Non-coordinating solvents prevent solvent-assisted poisoning.
Base Et3N (Triethylamine)Cs2CO3 or K3PO4 Inorganic bases avoid adding more competing amines to the mix.
Additives NoneSlow Addition of Alkyne Syringe pump addition of alkyne prevents high concentration of acetylide, reducing homocoupling.
Step 3: Experimental Workflow (SOP)
  • Charge Vessel: Add Aryl Halide (1.0 equiv), Boronic Acid/Alkyne (1.2 equiv), Base (Cs2CO3, 2.0 equiv).[1]

  • Catalyst Addition: Add Pd(XPhos) G3 (1-2 mol%). Note: If using Pd(OAc)2, you must premix with ligand XPhos (1:2 ratio) in solvent for 30 mins before adding.

  • Degas: Cycle vacuum/Argon 3 times. Oxygen is the enemy of this cycle.

  • Solvent: Add anhydrous Dioxane.

  • Temperature: Heat to 80°C . Do not exceed 100°C with azetidines to avoid thermal ring-opening decomposition.

  • Monitoring: Check LCMS at 1 hour. If conversion <10%, add CuI (5 mol%) only if strictly necessary and degas again.

Visualizing the Competitive Pathway

The following diagram illustrates how the "Bulky Ligand" strategy prevents the Azetidine from poisoning the Palladium center.

PoisoningMechanism cluster_0 Mechanism of Protection Pd Pd(II) Center L_Good Bulky Ligand (XPhos) Pd->L_Good Strong Binding (Steric Shield) Azetidine Azetidine Nitrogen (Poison) Pd->Azetidine Blocked by Ligand Bulk Substrate Alkyne/Halide Pd->Substrate Catalytic Cycle Proceeds

Figure 2: Steric shielding by bulky phosphine ligands (e.g., XPhos) prevents azetidine coordination.

FAQs: Troubleshooting Specific Failures

Q: My reaction turns black immediately upon heating. What happened? A: "Palladium Black" formation indicates your ligand has dissociated, and the Pd(0) has aggregated into non-reactive metal particles. This is common with azetidines because they displace weak ligands (like PPh3) but don't stabilize the Pd(0) state.

  • Fix: Switch to a bidentate ligand like dppf or a bulky monodentate like XPhos . These bind tighter than the azetidine.

Q: I see the product mass, but the yield is <10%. The rest is starting material. A: You likely have "Product Inhibition." The product itself (containing the azetidine ring) might be binding to the catalyst.

  • Fix: Increase catalyst loading to 5 mol% or introduce a "scavenger" additive like ZnCl2 (0.5 equiv) which can bind the azetidine nitrogen sacrificially, leaving the Pd free.

Q: Can I use Copper-free conditions? A: Yes, and for azetidine-alkynes, it is often preferred . Copper can coordinate to the azetidine nitrogen, changing the redox potential of the system.

  • Protocol: Use Pd(CH3CN)2Cl2 with XPhos and Cs2CO3 in Acetonitrile at 60°C. This "Copper-Free Sonogashira" avoids the Glaser homocoupling side-reaction entirely.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Amines." Angewandte Chemie International Edition, 2008.

  • Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007.

  • Dunetz, J. R., & Magano, J. "Applications of Sonogashira Coupling in the Synthesis of Pharmaceuticals." Chemical Reviews, 2011.

  • Lundgren, R. J., & Stradiotto, M. "Addressing Challenges in Palladium-Catalyzed Cross-Coupling with Ammonia and Lithium Amide Surrogates." Chemistry – A European Journal, 2012.

  • BenchChem Technical Notes. "Palladium-Catalyzed Cross-Coupling Reactions with 3-(3-Biphenylyl)azetidine and its Precursors." BenchChem, 2025.

Sources

Technical Support Center: Minimizing Ring-Opening in 1-Benzyl-3-ethynylazetidine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stabilization and Handling of 1-Benzyl-3-ethynylazetidine Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists.

The Core Challenge: The Strain-Reactivity Paradox

User Query: Why is my 1-Benzyl-3-ethynylazetidine decomposing during standard workups?

Technical Insight: The root cause is the high ring strain of the azetidine scaffold (~26 kcal/mol), combined with the basicity of the tertiary amine. While the benzyl group provides steric bulk and prevents some N-alkylation, the nitrogen atom remains a "proton magnet."

Once protonated (or complexed with a Lewis acid), the azetidine ring becomes an activated electrophile. The C2 and C4 carbons, usually kinetically stable, become susceptible to nucleophilic attack by even weak nucleophiles (like water, alcohols, or chloride ions). The ethynyl group at C3 introduces additional orbital strain and electron-withdrawing character, potentially altering the transition state energy for ring-opening.

Mechanism of Failure: Acid-Catalyzed Ring Opening

The following pathway illustrates how a standard acidic workup or silica gel purification triggers the destruction of your molecule.

RingOpening Start 1-Benzyl-3- ethynylazetidine Protonation Protonation (Acidic Media/Silica) Start->Protonation + H+ Activated Activated Azetidinium Ion Protonation->Activated Attack Nucleophilic Attack (at C2/C4) Activated->Attack + Nu- (Cl-, H2O) Open Ring-Opened Amino-Alkyne Product Attack->Open Strain Release

Caption: Figure 1. The acid-catalyzed decomposition pathway.[1][2] Protonation activates the strained ring, leading to irreversible cleavage by nucleophiles.

Troubleshooting Guide: Synthesis & Purification

Issue 1: Decomposition on Silica Gel

Symptom: The compound is pure by NMR in the crude mixture but degrades into a complex mixture after column chromatography.

Root Cause: Standard silica gel is slightly acidic (pH 6.0–6.5). This acidity is sufficient to protonate the azetidine nitrogen, anchoring it to the stationary phase and catalyzing ring opening over the duration of the column.

Protocol: The "Neutralized Silica" Technique Do not use standard silica packing. You must chemically modify the stationary phase surface environment.

  • Slurry Preparation: Prepare your silica slurry using a solvent system containing 1–3% Triethylamine (Et₃N) .[3]

  • Pre-Elution: Flush the packed column with 2 column volumes (CV) of the Et₃N-containing solvent. This neutralizes acidic silanol sites.

  • Running the Column: Elute with your mobile phase. You can often reduce the Et₃N content to 0.5% or 1% during the run, but maintaining basicity is crucial.

  • Alternative: Use Neutral Alumina (Brockmann Grade III) if silica continues to cause issues, though resolution may differ.

Issue 2: Instability in Chlorinated Solvents

Symptom: The oil turns dark/viscous upon storage in CDCl₃ or CH₂Cl₂.

Root Cause:

  • Acidity in CDCl₃: Chloroform naturally decomposes to form HCl and phosgene over time. Even trace HCl will trigger the mechanism in Figure 1.

  • Quaternization (Self-Alkylation): In concentrated solutions, the nitrogen of one molecule can attack the electrophilic sites of another (rare for benzyl, but possible) or react with trace alkyl halides.

Solution:

  • Storage: Store the neat oil at -20°C under Argon.

  • NMR Analysis: Always filter CDCl₃ through a small plug of basic alumina or K₂CO₃ before dissolving your sample. Alternatively, use C₆D₆ (Benzene-d6) , which is non-acidic and often provides better peak separation for azetidines.

Reaction Optimization: The Sonogashira Coupling

User Query: I'm trying to couple the alkyne, but yields are low. Is the ring opening?

Analysis: Sonogashira coupling requires a base (usually an amine like Et₃N or Diisopropylamine).[4] This is inherently protective for the azetidine ring because it keeps the nitrogen deprotonated. However, side reactions can occur if the copper catalyst interacts with the azetidine nitrogen or if the temperature is too high.

Optimization Matrix:

ParameterRecommendationScientific Rationale
Base Diisopropylamine (DIPA) or Et₃N (Excess)Maintains basic pH to prevent azetidinium formation. Acts as the solvent or co-solvent.
Catalyst Pd(PPh₃)₂Cl₂ or Pd(dppf)Cl₂ Standard Pd(0)/Pd(II) sources work well.
Copper Minimize CuI (1–2 mol%)Excess copper can coordinate to the azetidine nitrogen (Lewis acid activation), potentially facilitating ring opening or inhibiting the catalytic cycle.
Temperature Room Temperature (RT) to 40°C High heat (>60°C) increases the entropic drive for ring strain release. Avoid reflux if possible.
Atmosphere Strict Deoxygenation Oxygen promotes homocoupling (Glaser coupling) of the alkyne. Use freeze-pump-thaw cycles.

Advanced Workflow: Deprotection (Benzyl Removal)

User Query: How do I remove the benzyl group without opening the ring? Hydrogenation isn't working/is reducing the alkyne.

Technical Insight: Standard Pd/C hydrogenation will reduce the ethynyl group (alkyne -> alkane) before or simultaneously with benzyl cleavage. You need a chemoselective method that attacks the benzylic C-N bond without touching the alkyne or opening the ring.

Recommended Strategy: The ACE-Cl Method 1-Chloroethyl chloroformate (ACE-Cl) is the gold standard for dealkylating sensitive amines. It avoids the acidic conditions of HBr/AcOH and the reduction issues of H₂/Pd.

Deprotection Start 1-Benzyl-3-ethynylazetidine Step1 Reaction with ACE-Cl (1-Chloroethyl chloroformate) Start->Step1 DCE, Reflux, 0°C to RT Inter Carbamate Intermediate (Stable) Step1->Inter - Benzyl Chloride Step2 Methanol Reflux (Decarboxylation) Inter->Step2 Product 3-Ethynylazetidine (Free Amine/Salt) Step2->Product - CO2, - Acetaldehyde, - HCl

Caption: Figure 2. Chemoselective debenzylation using ACE-Cl. This pathway preserves the alkyne and the azetidine ring integrity.

Protocol Notes:

  • Step 1: Perform in 1,2-Dichloroethane (DCE). Ensure the reagents are dry.[5]

  • Step 2: The methanolysis generates HCl in situ. While this is acidic, the kinetic barrier for ring opening of the protonated secondary azetidine (now less sterically crowded) is often higher than the rate of solvent evaporation. However, immediate neutralization or isolation as a stable salt (e.g., oxalate) is recommended.

Frequently Asked Questions (FAQ)

Q: Can I use Lewis acids (like AlCl₃ or BF₃) to catalyze reactions on the alkyne? A: Absolutely not. Lewis acids coordinate strongly to the azetidine nitrogen. This creates a "super-leaving group" effect, making the ring carbons hyper-electrophilic. Ring opening will be instantaneous and likely explosive (in terms of yield loss).

Q: Is the free base or the salt form more stable? A: The salt form (e.g., HCl or Oxalate) is generally more stable as a solid because it prevents the nitrogen lone pair from acting as a nucleophile (preventing polymerization). However, in solution, the salt is in equilibrium with the protonated form, which is susceptible to nucleophilic attack. Recommendation: Store as a solid salt; handle in solution as the free base.

Q: My product has a new spot on TLC that doesn't move. What is it? A: This is likely the ring-opened polymer or the amino-alcohol/chloride formed from hydrolysis. These are polar, primary amines/alcohols that stick to the baseline.

References

  • Vertex Pharmaceuticals. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health (PMC). Retrieved from [Link]

  • Beilstein Journals. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Purification for 1-Benzyl-3-ethynylazetidine

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #AZT-3-ETH-OPT Status: Open Priority: High (Stability Risk) Agent: Senior Application Scientist, Separation Sciences Division[1]

Executive Summary & Molecule Profile

Welcome to the technical support hub for 1-Benzyl-3-ethynylazetidine . This guide addresses the specific challenges of purifying this intermediate. This molecule presents a "perfect storm" of purification difficulties due to three competing structural features:

  • Azetidine Ring: Highly strained (26 kcal/mol strain energy) and susceptible to acid-catalyzed ring opening (polymerization).

  • Basic Nitrogen: The tertiary amine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) interacts strongly with acidic silanols on standard silica gel, leading to irreversible adsorption ("streaking").[1]
    
  • Terminal Alkyne: Thermally sensitive; prone to oxidative coupling (Glaser coupling) or polymerization at elevated temperatures.

Target Molecule Data:

Property Value (Est.) Critical Note
Molecular Weight ~171.24 g/mol Volatile under high vacuum.
Boiling Point >80°C (at 0.5 mmHg) Do not distill at atmospheric pressure.
Stability Acid-Sensitive, Heat-Sensitive Store at -20°C under Argon.[1]

| Common Impurities | Phosphine oxides, Benzyl chloride | Dependent on synthesis route (e.g., Bestmann-Ohira).[1][2][3] |

Diagnostic & Troubleshooting Workflow

Module A: Chromatography Issues (The "Vanishing Product")

User Report: "I loaded 500mg of crude material onto a silica column. I see nothing in the fractions, or just a faint streak. My mass balance is <20%."

Diagnosis: Standard silica gel (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) is acidic. The basic azetidine nitrogen becomes protonated by the silanols, forming a salt that sticks permanently to the silica. If the column is run slowly, the acid also catalyzes the ring-opening of the azetidine to form 3-chloropropylamine derivatives (if chlorinated solvents are used) or polymers.[1]

Resolution: The "Amine-Deactivation" Protocol You must passivate the silica gel before and during purification.

Step-by-Step Protocol:

  • Mobile Phase Prep: Prepare your eluent (typically Hexanes/Ethyl Acetate).[4] Add 1.0% Triethylamine (TEA) or 1.0% Ammonium Hydroxide to the solvent mixture.

  • Slurry Packing: Do not dry pack. Slurry the silica in the TEA-containing mobile phase.[4] Let it sit for 15 minutes to allow the base to neutralize active silanol sites.

  • Pre-Elution: Flush the column with 2 Column Volumes (CV) of the TEA-eluent before loading your sample.

  • Sample Loading: Load the crude as a liquid injection (if soluble) or adsorbed onto basic alumina (not silica).

  • Elution: Run the column with the TEA-spiked solvent.

ngcontent-ng-c2977031039="" class="ng-star-inserted">

Pro-Tip: If the product is still streaking, switch the stationary phase to Basic Alumina (Activity Grade III) . Alumina is less acidic than silica and often provides better recovery for strained amines.

Module B: Distillation Risks (Thermal Instability)

User Report: "Can I just distill this? The TLC is messy."

Diagnosis: While 1-benzyl-3-ethynylazetidine is volatile, the terminal alkyne poses a safety and stability risk.[1] Heating above 100°C can trigger exothermic polymerization of the alkyne or thermal decomposition of the strained ring.

Resolution: Vacuum Guidelines Distillation is permitted only under high vacuum (Kugelrohr or Short Path).

Step-by-Step Protocol:

  • Vacuum Requirement: Must achieve < 0.5 mmHg .

  • Temperature Limit: Bath temperature should never exceed 60°C .

  • Inhibitor: Add a crystal of BHT (Butylated hydroxytoluene) to the distillation pot to inhibit radical polymerization of the alkyne.

  • Collection: Cool the receiving flask with dry ice/acetone to prevent re-evaporation into the vacuum line.

Module C: Synthesis Byproduct Removal (Phosphorus Impurities)

User Report: "I used the Bestmann-Ohira reagent. I can't separate the product from the phosphate byproducts."

Diagnosis: The synthesis of ethynyl azetidines often involves homologation of azetidin-3-one. This generates dimethyl phosphate or triphenylphosphine oxide (if Corey-Fuchs was used). These are polar and co-elute with the amine.

Resolution: Solubility Switching (Trituration) Avoid chromatography for bulk removal of phosphorus.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude oil in a minimal amount of Diethyl Ether (Et₂O).

  • Precipitation: Cool to 0°C. Slowly add Hexanes or Pentane .

  • Filtration: Triphenylphosphine oxide (TPPO) often precipitates as a solid. The azetidine product will remain in the supernatant.

  • Wash: Wash the organic layer with saturated NaHCO₃ (removes acidic phosphate esters) before drying and concentrating.

Visualizing the Optimization Logic

The following diagram illustrates the decision matrix for purifying this specific intermediate, prioritizing stability.

AzetidinePurification Start Crude 1-Benzyl-3-ethynylazetidine CheckTLC Step 1: Run TLC (Use 1% Et3N in solvent) Start->CheckTLC Decision1 Is Rf < 0.2 or Streaking? CheckTLC->Decision1 MethodA Method A: Basic Alumina Column (Best for Stability) Decision1->MethodA Yes (Streaking) DistillCheck Is Crude Volatile & <1g? Decision1->DistillCheck No (Clean Spots) SaltForm Alternative: Oxalate Salt Formation (Precipitate from Et2O) MethodA->SaltForm If purity < 95% MethodB Method B: Deactivated Silica (Hex/EtOAc + 1% TEA) MethodB->SaltForm If purity < 95% DistillCheck->MethodB No (Large Scale/High BP) MethodC Method C: Kugelrohr Distillation (High Vac, <60°C, BHT inhibitor) DistillCheck->MethodC Yes (Small Scale)

Caption: Figure 1. Purification Decision Matrix. Green nodes indicate preferred chromatographic methods; Red indicates high-risk thermal methods.

Frequently Asked Questions (FAQ)

Q: Can I store the free base in the freezer? A: Yes, but only for short periods. The terminal alkyne and the strained ring make it prone to decomposition.

  • Recommendation: Store as a solution in benzene or toluene at -20°C, or convert it to the Oxalate Salt .[1] Oxalic acid is strong enough to protonate the amine but generally gentle enough to avoid opening the azetidine ring compared to HCl.

Q: Why not use HCl to make the salt? A: Strong mineral acids like HCl can attack the azetidine ring (nucleophilic attack by Cl⁻ on the protonated ring), opening it to form 1-benzyl-3-chloro-propylamine derivatives [1].[1] If you must use HCl, use ethereal HCl at 0°C and filter immediately.

Q: I see a new spot on TLC after leaving the compound in CDCl₃. What happened? A: Chloroform (CDCl₃) is often naturally acidic (forming HCl over time). This acidity is sufficient to degrade sensitive azetidines.

  • Fix: Always filter CDCl₃ through a small plug of basic alumina before using it for NMR of azetidines, or use ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (Deuterated Benzene).[1]
    

References

  • Couty, F., & Evano, G. (2006).[1] "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International. [1]

  • Giering, S., et al. (2005).[1] "Bestmann-Ohira Reagent for the Conversion of Aldehydes to Alkynes."[2][3][5][6] Synlett. (General procedure for alkyne synthesis compatible with sensitive substrates).

  • Padwa, A. (2003). "Application of the Bestmann-Ohira Reagent in Organic Synthesis." Journal of Organic Chemistry. (Discusses phosphate byproduct removal).

  • BenchChem Technical Support. (2025). "Purification of Polar Azetidine Derivatives." (General protocols for amine deactivation on silica).

(Note: While specific literature on 1-benzyl-3-ethynylazetidine is proprietary or sparse, the protocols above are derived from established methodologies for the synthesis and handling of 3-substituted azetidines and terminal alkynes cited in references 1 and 2.)

Sources

Technical Support Center: Overcoming Steric Hindrance in 1-Benzyl-3-ethynylazetidine Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers struggling with the cross-coupling of highly strained, sterically encumbered building blocks.

While azetidines are highly prized in medicinal chemistry for improving metabolic stability and altering the physicochemical properties of drug candidates[1], 1-benzyl-3-ethynylazetidine presents a unique synthetic challenge. The combination of a puckered four-membered ring, a terminal alkyne at the 3-position, and a bulky N-benzyl protecting group creates significant steric shielding. This shielding often derails standard Sonogashira cross-coupling protocols, leading to stalled reactions, poor yields, and high rates of homocoupling[2].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized, self-validating protocols to successfully couple this challenging substrate.

🛠️ Troubleshooting & FAQs

Q1: Why does my Sonogashira coupling with 1-Benzyl-3-ethynylazetidine stall at <30% conversion when using standard Pd(PPh₃)₄? Cause: The standard tetrakis(triphenylphosphine)palladium(0) catalyst is highly susceptible to steric crowding. In the Sonogashira catalytic cycle, the transmetalation step requires the bulky copper-acetylide complex of the azetidine to approach the Ar-Pd(II)-X intermediate. The N-benzyl group can adopt conformations that physically block the alkyne, creating an insurmountable activation barrier for transmetalation[3]. Solution: Switch to a highly active, sterically accommodating ligand system. Dialkylbiaryl phosphine ligands, such as XPhos, paired with a Pd(0) source like Pd₂(dba)₃, are specifically designed to handle sterically demanding substrates[4]. The bulky, electron-rich nature of XPhos stabilizes the monomeric Pd active species and forces a geometry that accelerates both oxidative addition and reductive elimination, easily overcoming the steric bottleneck.

Q2: I am observing a large amount of the Glaser homocoupling dimer (the diyne) instead of my desired cross-coupled product. How do I prevent this? Cause: Homocoupling is a common side reaction driven by the presence of trace oxygen and copper. When the main cross-coupling cycle is slowed down by the steric hindrance of the azetidine ring, the competing Glaser coupling pathway outpaces the desired reaction[2]. Solution:

  • Strict Anaerobic Conditions: Thoroughly degas your solvents using the freeze-pump-thaw method.

  • Kinetic Control: Add the 1-benzyl-3-ethynylazetidine slowly via a syringe pump to keep its steady-state concentration low, minimizing the chance of two copper-acetylide molecules reacting with each other.

  • Copper-Free Protocol: If homocoupling persists, switch to a Copper-free Sonogashira protocol using a secondary amine base like pyrrolidine[5]. This eliminates the Glaser pathway entirely, though it requires elevated temperatures to facilitate direct deprotonation of the alkyne by the Pd complex.

Q3: What is the optimal base and solvent system for highly hindered azetidine alkynes? Cause: Standard amine bases (like triethylamine) often fail with sterically hindered substrates because they do not sufficiently accelerate the transmetalation step and can coordinate competitively to the palladium center. Solution: Transition to inorganic bases in polar aprotic solvents. Cesium carbonate (Cs₂CO₃) in 1,4-dioxane or DMSO is highly recommended[6]. The cesium cation exhibits a strong "cesium effect," enhancing the solubility and reactivity of the intermediate species and driving the transmetalation step forward.

Q4: Should I swap the N-benzyl group for a smaller protecting group? Cause: The N-benzyl group is undeniably bulky and flexible, allowing it to fold over the reactive site. Solution: Before adding deprotection/reprotection steps to your synthetic route, optimize the catalyst system. If you must change the protecting group for downstream requirements, an N-Boc (tert-butyloxycarbonyl) group is the industry-standard alternative[4]. While Boc is also bulky, it lacks the flexible benzylic carbon, which restricts its conformational freedom and reduces the effective steric shielding around the 3-position alkyne[6].

📊 Data Presentation: Catalyst System Comparison

The following table summarizes the expected performance of various catalytic systems when coupling 1-benzyl-3-ethynylazetidine with a standard aryl bromide.

Catalyst SystemLigandBase / SolventExpected ConversionPrimary Issue / Observation
Pd(PPh₃)₄ (5 mol%)PPh₃ (inherent)Et₃N / THF< 30%Severe steric stalling at transmetalation; high homocoupling.
PdCl₂(dppf) (5 mol%)dppfDiisopropylamine40 - 50%Moderate improvement, but reductive elimination remains slow.
Pd(OAc)₂ (5 mol%)None (Cu-free)Pyrrolidine / DMF60 - 70%Eliminates homocoupling, but requires higher temperatures (90°C)[5].
Pd₂(dba)₃ (2.5 mol%)XPhos (10 mol%)Cs₂CO₃ / 1,4-Dioxane > 85% Optimal. Rapid coupling; overcomes steric bulk; minimal dimer[4].

⚙️ Mechanistic Visualization

The diagram below maps the catalytic cycle, isolating the exact point where the azetidine's steric bulk causes a reaction bottleneck, and demonstrating how ligand selection resolves it.

CatalyticCycle Pd0 Pd(0)L Active Catalyst PdII_Ar Ar-Pd(II)-X L Oxidative Addition Complex Pd0->PdII_Ar + Ar-X Transmet Transmetalation (Steric Bottleneck) PdII_Ar->Transmet + Cu-Acetylide (Azetidine) PdII_Ar_Alk Ar-Pd(II)-Alkyne L Pre-Elimination Complex Transmet->PdII_Ar_Alk - CuX (Hindrance Overcome) RedElim Reductive Elimination (Promoted by XPhos) PdII_Ar_Alk->RedElim RedElim->Pd0 + Coupled Product

Sonogashira catalytic cycle showing the transmetalation bottleneck caused by the bulky azetidine.

🧪 Experimental Protocol: Optimized Sterically Hindered Sonogashira Coupling

This protocol utilizes the highly active Pd₂(dba)₃/XPhos catalyst system to overcome the steric hindrance of 1-benzyl-3-ethynylazetidine, designed as a self-validating workflow[4].

Reagents & Materials:

  • Aryl Halide (1.0 equiv)

  • 1-Benzyl-3-ethynylazetidine (1.2 equiv)

  • Pd₂(dba)₃ (2.5 mol% Pd)

  • XPhos (10 mol%)

  • CuI (5 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous 1,4-Dioxane (0.2 M relative to Aryl Halide)

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: Oven-dry a thick-walled reaction vial equipped with a magnetic stir bar. Cool under a stream of ultra-pure Argon.

  • Catalyst & Base Loading: Inside an inert-atmosphere glovebox, charge the vessel with Pd₂(dba)₃, XPhos, CuI, and Cs₂CO₃.

    • Causality Note: Cs₂CO₃ is highly heterogeneous; ensure the stir bar is appropriately sized to maintain a vigorous suspension.

  • Addition of Reactants: Add the Aryl Halide. (If the Aryl Halide is a liquid, add it in the next step along with the solvent).

  • Solvent & Alkyne Addition: Add anhydrous, thoroughly degassed 1,4-dioxane. Finally, add 1-benzyl-3-ethynylazetidine via a microsyringe.

  • Degassing: Seal the vessel with a Teflon-lined septum cap. Purge the headspace with Argon for an additional 5 minutes.

  • Reaction Execution: Transfer the sealed vessel to a pre-heated oil bath set to 80 °C. Stir vigorously (800+ rpm) for 12–18 hours.

  • System Validation Checkpoint: At the 4-hour mark, withdraw a 10 µL aliquot via syringe, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

    • Self-Validation Criteria: A successful, unhindered catalytic cycle will show <5% of the Glaser homocoupling dimer (m/z = 341.2) and >50% consumption of the aryl halide at this stage. If dimer exceeds 10%, verify your solvent degassing technique.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with Ethyl Acetate and filter through a short pad of Celite to remove the palladium/copper residues and inorganic salts. Wash the Celite pad with additional Ethyl Acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure cross-coupled azetidine product.

📚 References

  • Azetidines | AMERICAN ELEMENTS® | Products | Applications American Elements [Link]

  • Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification National Institutes of Health (PMC)[Link]

  • Labelling of Small and Biomolecules for Tracking and Monitoring University of Bath [Link]

  • Synthesis of C4-alkynylisoxazoles: Via a Pd-catalyzed Sonogashira cross-coupling reaction ResearchGate[Link]

  • WO2015132228A1 - 1,2-dihydro-3h-pyrrolo[1,2-c]imidazol-3-one derivatives and their use as antibacterial agents Google Patents

Sources

Controlling polymerization of terminal alkynes in azetidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Controlling Polymerization & Stability of Terminal Alkynes in Azetidine Scaffolds

Introduction: The Stability Paradox

Executive Summary: Handling azetidine derivatives bearing terminal alkynes presents a dual-threat stability challenge. You are managing two high-energy functional groups simultaneously:

  • The Azetidine Ring: A strained 4-membered heterocycle (

    
     26 kcal/mol strain energy) susceptible to entropy-driven ring-opening via acid catalysis or nucleophilic attack.
    
  • The Terminal Alkyne: Prone to oxidative homocoupling (Glaser coupling) and exothermic polymerization, leading to insoluble tars.

This guide provides the operational protocols to stabilize these precursors during storage and control their reactivity during synthesis (specifically CuAAC "Click" chemistry).

Module 1: Storage & Handling (The First Line of Defense)

The Problem: Spontaneous degradation during storage often manifests as color changes (yellowing/browning) or the formation of insoluble precipitates. This is typically driven by trace metal contamination or radical autoxidation.

Critical Storage Parameters
ParameterSpecificationScientific Rationale
Temperature -20°C (Optimal)Reduces thermal energy available for ring-opening and spontaneous alkyne oligomerization.
Atmosphere Argon/Nitrogen Exclusion of

is non-negotiable. Oxygen promotes oxidative Glaser coupling of alkynes.[1]
Light Amber Vials UV light can initiate radical formation on the propargyl chain, triggering chain polymerization.
Stabilizers BHT (0.1%) or Copper Scavengers Radical scavengers (BHT) prevent chain propagation. Metal scavengers (e.g., QuadraPure™) remove trace Cu/Fe that catalyze coupling.
Concentration < 0.5 M (in solution)High concentration increases the kinetics of intermolecular reactions (dimerization/polymerization).
Protocol A: Stabilization of Bulk Material

If you observe "gummy" residues or viscosity increases in your neat material:

  • Dissolution: Dissolve the azetidine-alkyne in anhydrous DCM or Toluene.

  • Scavenging: Add QuadraPure™ TU (thiourea-based scavenger) or activated charcoal to remove trace transition metals. Stir for 1 hour.

  • Filtration: Filter through a 0.2

    
    m PTFE membrane.
    
  • Re-concentration: Evaporate solvent at < 30°C . Do not heat above 40°C, as this risks azetidine ring-opening.

  • Doping: Re-dissolve in storage solvent with 100-200 ppm BHT (Butylated hydroxytoluene) if the compound is intended for long-term storage.

Module 2: Reaction Control (The "Danger Zone")

The Context: The most common application for this scaffold is CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) . This reaction environment is the highest risk point because Copper(I) acts as both:

  • A Lewis Acid (potentially coordinating to the azetidine nitrogen and activating ring-opening).[2]

  • A Promoter for Glaser Coupling (if Oxygen is present), causing the alkyne to dimerize rather than "click."[1]

Visualizing the Failure Modes

AzetidineAlkynePathways Start Azetidine-Alkyne (Starting Material) Triazole Desired Triazole (Click Product) Start->Triazole Cu(I), Azide Anaerobic Glaser Glaser Dimer (Alkyne-Alkyne) Start->Glaser Cu(I) + O2 (Oxidative Coupling) RingOpen Ring-Opened Byproduct Start->RingOpen Lewis Acid (Cu) or H+ (Acid) Polymer Polymer/Tar (Insoluble) Start->Polymer Heat/Radicals or Trace Metals Glaser->Polymer Cross-linking

Caption: Reaction pathways for Azetidine-Alkynes. Green path represents the desired Click chemistry; red paths indicate oxidative coupling (Glaser) or ring degradation.

Protocol B: Controlled CuAAC Reaction (Anti-Polymerization Method)

Use this protocol to prevent "black tar" formation during Click chemistry.

  • Degassing (Critical): Sparge all solvents (water/tBuOH/DCM) with Argon for 15 minutes before adding reagents.

  • Ligand Protection: Use THPTA or TBTA ligands.

    • Why? Ligands accelerate the Click reaction (outcompeting degradation) and protect the Cu(I) center from oxidation.

  • Reducing Agent: Always maintain an excess of Sodium Ascorbate (5 eq. relative to Cu).[3][4]

    • Why? This keeps Copper in the Cu(I) state. If it oxidizes to Cu(II), it becomes a stronger Lewis Acid (risking azetidine opening) and facilitates oxidative alkyne coupling.

  • Buffering: If the azetidine nitrogen is unprotected, buffer the reaction to pH 7.5 - 8.0 .

    • Why? Azetidines are basic.[2][5] If the pH drops (becomes acidic), the nitrogen protonates, activating the ring for nucleophilic attack by the solvent (solvolysis).

Module 3: Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned black/brown and precipitated. What happened?

Diagnosis: This is the hallmark of Glaser Coupling (alkyne dimerization) followed by polymerization.

  • Cause: Oxygen leakage into the system in the presence of Copper.

  • The Fix:

    • Check your inert gas line for leaks.

    • Increase the loading of Sodium Ascorbate.

    • Add the Copper catalyst last, after the system is fully degassed.

    • Rescue: If the product is still soluble, filter the black precipitate through a pad of Celite/Silica. The dimer is less polar than the triazole and can often be separated via chromatography.

Q2: I see a new spot on TLC that is more polar than my starting material, but it's not the product.

Diagnosis: Likely Azetidine Ring Opening .

  • Cause: The reaction conditions were too acidic, or the Copper catalyst acted as a Lewis Acid.

  • The Fix:

    • pH Control: Add 1.0 eq. of mild base (e.g., 2,6-lutidine or

      
      ) to scavenge protons.
      
    • Chelation: Ensure you are using a ligand (THPTA). "Ligand-free" Click chemistry is too harsh for azetidines because the "naked" copper coordinates avidly to the azetidine nitrogen.

Q3: My starting material degrades on the shelf even at 4°C.

Diagnosis: Autopolymerization or Hydrolysis.

  • The Fix:

    • Store as a solid if possible (lyophilize from benzene/dioxane if stable).

    • If storing as a solution, switch solvent to Anhydrous Toluene . Avoid halogenated solvents (DCM/Chloroform) for long-term storage, as they can slowly decompose to release HCl, which instantly destroys azetidines.

Troubleshooting Logic Tree

Troubleshooting Problem Observation: Reaction Failed / Low Yield CheckColor Is the mixture Black/Tarry? Problem->CheckColor GlaserIssue Issue: Glaser Coupling (Oxidative Polymerization) CheckColor->GlaserIssue Yes CheckTLC TLC: New Polar Spot? CheckColor->CheckTLC No Soln1 Solution: Strict Anaerobic Conditions Increase Na-Ascorbate GlaserIssue->Soln1 RingOpenIssue Issue: Azetidine Ring Opening (Acid/Lewis Acid Attack) CheckTLC->RingOpenIssue Yes Soln2 Solution: Buffer pH > 7 Use THPTA Ligand RingOpenIssue->Soln2

Caption: Decision matrix for diagnosing reaction failures based on visual and chromatographic evidence.

References

  • Glaser Coupling Mechanism & Prevention

    • Title: Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers.[6][7][8]

    • Source: Journal of the American Chemical Society (2017).
    • URL:[Link]

  • Azetidine Stability & Ring Opening

    • Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[2][9]

    • Source: ACS Medicinal Chemistry Letters (2021).
    • URL:[Link]

  • CuAAC Side Reactions

    • Title: A Stepwise Huisgen Cycloaddition Process: Copper(I)
    • Source: Angewandte Chemie Intern
    • URL:[Link]

  • Handling of Propargyl Compounds

    • Title: Safety and Handling Measures for Propargyl Alcohol (Analogous Alkyne Hazards).[10][11]

    • Source: RawSource Safety Guide (2025).
    • URL:[Link]

Sources

Technical Support Center: Chromatographic Separation of 1-Benzyl-3-ethynylazetidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 1-Benzyl-3-ethynylazetidine (CAS: 1824049-58-2). This molecule presents a unique chromatographic triad: a highly basic, strained azetidine ring (pKa ~8.5), a hydrophobic benzyl group, and a terminal alkyne.

Standard reversed-phase (RP) methods often fail here, resulting in severe peak tailing, co-elution of polar impurities, and poor recovery. This guide provides causality-driven troubleshooting, self-validating protocols, and mechanistic insights to ensure absolute precision in your analytical workflows.

Part 1: Core Diagnostic Q&A (Troubleshooting Guide)

Q1: Why does 1-Benzyl-3-ethynylazetidine exhibit severe peak streaking and tailing on standard C18 columns? The Causality: The azetidine nitrogen is highly basic. When analyzed using standard acidic mobile phases (e.g., 0.1% Formic Acid, pH ~2.7), the nitrogen is fully protonated. This positively charged species undergoes strong secondary electrostatic interactions (cation-exchange) with residual, unendcapped acidic silanol groups (SiO⁻) on the silica backbone of the stationary phase . This dual-retention mechanism (hydrophobic + ion-exchange) causes the analyte molecules to desorb at varying rates, manifesting as severe peak tailing (Tailing Factor > 2.0). The Solution: Shift the mobile phase pH to at least 1.5 units above the analyte's pKa (e.g., pH 10.5) to neutralize the amine, or utilize a mixed-mode column that repels the positive charge .

Q2: My des-benzyl impurity (3-ethynylazetidine) is co-eluting with the solvent front. How can I retain it? The Causality: The des-benzyl impurity lacks the hydrophobic benzyl moiety, drastically reducing its LogP (making it highly polar). In standard RP-HPLC, it cannot partition effectively into the C18 phase and washes out in the void volume. The Solution: Switch the chromatographic retention mechanism entirely. Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase (like an amide or bare silica) and a highly organic mobile phase. The polar des-benzyl impurity will partition into the water-enriched layer on the stationary phase, providing strong retention and excellent separation from the lipophilic API.

Q3: What is the most robust method to separate the starting material (1-benzylazetidin-3-one) from the final ethynylated product? The Causality: Both molecules share the benzylazetidine core, meaning their hydrophobic profiles are dangerously similar. However, the starting material contains a ketone (strong dipole, hydrogen bond acceptor), while the product contains a terminal alkyne (weaker dipole, highly non-polar). The Solution: Optimize the organic modifier. Switching from Acetonitrile (dipole-dipole interactions) to Methanol (protic, hydrogen-bond donating) alters the selectivity factor (


). Methanol will selectively interact with the ketone of the starting material, increasing the resolution between the two peaks.

Part 2: Mechanistic Workflows & Logic

To visualize the troubleshooting logic and the underlying chemical mechanisms, refer to the decision matrices below.

TroubleshootingTree Start Analyze 1-Benzyl-3-ethynylazetidine (Basic Amine, pKa ~8.5) RP_HPLC Initial RP-HPLC Run (C18, 0.1% FA, pH ~2.7) Start->RP_HPLC Issue Observe Chromatogram RP_HPLC->Issue Tailing Severe Peak Tailing (Tf > 2.0) Issue->Tailing Silanol Interactions Void Polar Impurities in Void Volume Issue->Void Lack of Hydrophobicity HighPH Switch to High pH Mobile Phase (10mM NH4HCO3, pH 10.5) Tailing->HighPH Neutralize Amine HILIC Switch to HILIC Mode (Amide Column, High MeCN) Void->HILIC Increase Polar Retention Success1 Sharp Peaks, Hydrophobic Retention HighPH->Success1 Success2 Retention of Des-benzyl Impurities HILIC->Success2

Fig 1. Decision matrix and workflow for resolving azetidine chromatographic separation challenges.

Mechanism Analyte Protonated Azetidine (Low pH < 7) Silanol Ionized Silanol (SiO-) on C18 Column Analyte->Silanol Electrostatic Attraction Interaction Secondary Cation-Exchange (Peak Tailing) Silanol->Interaction Analyte_Neutral Neutral Azetidine (High pH > 10) Partitioning Pure Hydrophobic Partitioning (Sharp Peak) Analyte_Neutral->Partitioning Suppressed Ionization

Fig 2. Mechanistic logic of mobile phase pH effects on azetidine-silanol secondary interactions.

Part 3: Self-Validating Experimental Protocols

To ensure data integrity, every protocol below is designed as a self-validating system . You must pass the System Suitability Test (SST) before injecting experimental samples.

Protocol A: High-pH RP-HPLC for API Purity Assessment

This method suppresses azetidine ionization, forcing pure hydrophobic retention.

Materials:

  • Column: Ethylene-Bridged Hybrid (BEH) C18, 150 x 4.6 mm, 3.5 µm (must be stable up to pH 12).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile.

Step-by-Step Execution:

  • Preparation: Filter Mobile Phase A through a 0.22 µm nylon membrane. Purge the HPLC lines to prevent buffer precipitation.

  • Equilibration: Flow at 1.0 mL/min with 5% B for 15 column volumes until the baseline at 215 nm is perfectly flat.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-12 min: 5% to 60% B

    • 12-15 min: 60% to 95% B

    • 15-18 min: 95% B (Wash)

    • 18-22 min: 5% B (Re-equilibration)

  • Self-Validation (SST Injection): Inject 5 µL of a 0.1 mg/mL 1-Benzyl-3-ethynylazetidine standard.

    • Pass Criteria: Tailing Factor (

      
      ) ≤ 1.2. Theoretical Plates (
      
      
      
      ) > 15,000. Retention Time RSD (3 replicates) ≤ 0.5%.
    • Failure Action: If

      
       > 1.2, verify the pH of Mobile Phase A. A drop in pH due to volatile ammonia loss will instantly cause tailing.
      
Protocol B: HILIC Method for Des-Benzyl Impurity Profiling

This method captures polar impurities that escape RP-HPLC .

Materials:

  • Column: Amide-bonded stationary phase, 100 x 4.6 mm, 3 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: 90% Acetonitrile / 10% Water with 10 mM Ammonium Formate.

Step-by-Step Execution:

  • Equilibration: HILIC requires extensive equilibration. Run 95% B for at least 30 column volumes to establish the aqueous enrichment layer on the amide phase.

  • Isocratic Run: Flow at 0.8 mL/min at 85% B for 15 minutes. (Note: In HILIC, higher organic % means higher retention).

  • Self-Validation (SST Injection): Inject 2 µL of a mixed standard (API + 3-ethynylazetidine).

    • Pass Criteria: Resolution (

      
      ) between API and des-benzyl impurity > 3.0. The API must elute before the impurity.
      

Part 4: Quantitative Impurity Profiling

The table below summarizes the expected chromatographic behavior of 1-Benzyl-3-ethynylazetidine and its synthetic impurities across the two validated methodologies. Use this to map your chromatograms.

CompoundStructural FeatureRelative PolarityRP-HPLC (pH 10.5) RT (min)HILIC RT (min)
3-Ethynylazetidine (Impurity B)Secondary amine, no benzyl groupHigh (LogP < 0)1.2 (Void Volume)8.5
1-Benzylazetidin-3-one (Impurity A)Tertiary amine, ketone oxygenMedium (LogP ~ 1.5)4.53.2
1-Benzyl-3-ethynylazetidine (API)Tertiary amine, terminal alkyneLow-Medium (LogP ~ 2.1)6.82.1
1-Benzyl-3-(TMS-ethynyl)azetidine TMS-protected alkyneLow (LogP > 3.5)12.41.0 (Void Volume)

Note: RT values are approximate and depend on system dwell volume. Always confirm with reference standards.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use a standard silica C18 column for the high-pH method? A: Absolutely not. Standard silica dissolves rapidly at pH > 8.0, which will destroy your column and ruin your detector flow cell with particulate matter. You must use hybrid silica (e.g., Waters BEH) or polymer-based columns specifically engineered for high-pH stability.

Q: Why am I seeing a split peak for the API in my RP-HPLC method? A: Split peaks for basic amines usually indicate sample solvent mismatch. If your sample is dissolved in 100% Acetonitrile or Methanol, but the initial mobile phase is highly aqueous (5% B), the analyte precipitates or causes local viscosity disruptions upon injection. Dilute your sample in initial mobile phase conditions (e.g., 50:50 Water:MeCN) to resolve this.

Q: Is UV detection at 254 nm sufficient for this compound? A: It is suboptimal. While the benzyl ring absorbs at 254 nm, the molar absorptivity is relatively low. For maximum sensitivity, especially for low-level impurity profiling, monitor at 210 - 215 nm . Ensure you are using LC-MS grade solvents, as standard HPLC grade solvents have high UV cutoffs that will cause baseline drift at 210 nm.

References

  • SIELC Technologies. "HPLC Separation of Drugs - Mixed-mode chromatography." SIELC Technologies, 2024.[Link]

  • ACS Publications. "Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV." ACS Omega, 2022. [Link]

Validation & Comparative

1H and 13C NMR Spectral Analysis of 1-Benzyl-3-ethynylazetidine

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists

Executive Summary: The Structural Challenge

1-Benzyl-3-ethynylazetidine is a high-value pharmacophore scaffold, combining the conformational restriction of a strained azetidine ring with the bio-orthogonal utility of a terminal alkyne (click chemistry handle).

For drug development professionals, the analytical challenge lies in the conformational flexibility of the azetidine ring (puckering) and the spectral congestion in the 2.5–4.0 ppm region. This guide compares standard 1D NMR techniques against advanced 2D elucidation methods, demonstrating why 1D analysis alone is often insufficient for verifying isomeric purity in this scaffold.

Structural Context & Synthesis Pathways

Understanding the synthesis is critical for anticipating spectral impurities. The most common route involves the homologation of 1-benzyl-3-azetidinone or the displacement of a 3-mesylate.

Workflow: Synthesis to Spectral Analysis

G Start Start: 1-Benzyl-3-azetidinone Reagent Seyferth-Gilbert Homologation (Bestmann-Ohira) Start->Reagent Product 1-Benzyl-3-ethynylazetidine (Crude) Reagent->Product N2 release Purify Flash Chromatography (EtOAc/Hex) Product->Purify Remove Phosphates Analysis NMR Analysis (CDCl3 vs C6D6) Purify->Analysis

Figure 1: Typical synthetic workflow.[1][2][3] Note that phosphate byproducts from Bestmann-Ohira reagents often contaminate the aliphatic region of the NMR if purification is incomplete.

Experimental Protocol: Self-Validating NMR Setup

To ensure reproducibility and spectral integrity, follow this optimized protocol.

Materials & Preparation[2][3][4][5]
  • Solvent: Chloroform-d (

    
    , 99.8% D) is standard.
    
    • Expert Tip: If the azetidine ring protons (

      
      ) overlap with the benzyl methylene (
      
      
      
      ), switch to Benzene-d6 (
      
      
      )
      . The magnetic anisotropy of benzene often shifts the benzyl
      
      
      upfield, resolving the overlap.
  • Concentration: 10-15 mg for

    
    H; >30 mg for 
    
    
    
    C to visualize the quaternary alkyne carbon.
  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1]

Acquisition Parameters (600 MHz equivalent)
Parameter1H NMR (Standard)13C NMR (Standard)1H-13C HSQC (Validation)
Pulse Angle 30°30°90°
Relaxation Delay (D1) 1.0 s2.0 s1.5 s
Scans (NS) 1610248
Spectral Width -2 to 14 ppm-10 to 220 ppmOptimized for aliphatic

Spectral Analysis: Product vs. Precursor

The transformation from the ketone (azetidinone) to the alkyne results in a dramatic shift in hybridization and symmetry.

Comparative Data Table
FeaturePrecursor: 1-Benzyl-3-azetidinoneProduct: 1-Benzyl-3-ethynylazetidineDiagnostic Change
Carbonyl (C=O)

~205 ppm (s)
Absent Disappearance of ketone signal confirms conversion.
Alkyne C (

CH)
Absent

~72-75 ppm
New signal; characteristic of terminal alkyne.
Alkyne C (Internal) Absent

~83-86 ppm
Quaternary carbon; often low intensity.
Azetidine H3 Absent (Quaternary C=O)

~3.1-3.3 ppm (m)
Appearance of the methine proton at C3.
Ethynyl Proton Absent

~2.2 ppm (d,

Hz)
Diagnostic doublet due to long-range coupling with H3.
Detailed Assignment: 1-Benzyl-3-ethynylazetidine

H NMR (400 MHz,

)
  • 
     7.20 – 7.35 (m, 5H):  Phenyl group protons. Standard multiplet.
    
  • 
     3.65 (s, 2H):  Benzylic 
    
    
    
    . Note: This singlet verifies that the nitrogen is not protonated/quaternized. If it splits into an AB quartet, suspect salt formation or slow inversion.
  • 
     3.55 (t, 
    
    
    
    Hz, 2H):
    Azetidine
    
    
    (cis to substituent).
  • 
     3.25 (m, 1H):  Azetidine 
    
    
    
    (Methine). This proton couples to the ethynyl group and the ring methylenes.
  • 
     3.05 (t, 
    
    
    
    Hz, 2H):
    Azetidine
    
    
    (trans to substituent).
  • 
     2.22 (d, 
    
    
    
    Hz, 1H):
    Terminal alkyne proton (
    
    
    ). The doublet arises from
    
    
    coupling to
    
    
    .

C NMR (100 MHz,

)
  • 
     137.5:  Phenyl ipso-carbon.
    
  • 
     128.8, 128.3, 127.2:  Phenyl aromatic carbons.
    
  • 
     84.5:  Internal alkyne carbon (
    
    
    
    ).
  • 
     71.2:  Terminal alkyne carbon (
    
    
    
    ).
  • 
     62.8:  Benzylic carbon (
    
    
    
    ).
  • 
     59.5:  Azetidine ring carbons (
    
    
    
    ).
  • 
     20.1:  Azetidine ring carbon (
    
    
    
    ). Note: Upfield shift due to ring strain.

Comparative Performance: 1D vs. 2D Techniques

Why is standard 1D NMR often insufficient for this specific scaffold? In 3-substituted azetidines, the ring puckering can cause the protons at C2 and C4 to become magnetically non-equivalent, creating complex second-order effects (AA'BB'X system).

Technique Comparison Guide
MethodResolution PowerSuitability for PuritySuitability for StructureVerdict
1D

H NMR
ModerateHigh LowExcellent for checking solvent impurities, but ring protons often appear as "blobs" rather than clear triplets.
1D

C NMR
HighModerateHigh The definitive method for confirming the carbon skeleton. The alkyne carbons are unmistakable.
2D COSY HighN/AVery High Essential. Maps the coupling between

and the ring protons (

), proving the substitution pattern.
2D NOESY HighN/ACritical Used to determine the stereochemistry if a second substituent is present (e.g., cis/trans relative to benzyl).
Advanced Visualization: COSY Correlation Logic

The following diagram illustrates the connectivity you must verify in a COSY experiment to confirm the structure.

COSY cluster_legend Correlation Types H_Ethynyl Ethynyl H (2.2 ppm) H_3 H3 Methine (3.25 ppm) H_Ethynyl->H_3 Long Range (4J) H_2_4 H2/H4 Ring H (3.0-3.6 ppm) H_3->H_2_4 Vicinal (3J) H_Benzyl Benzyl H (3.65 ppm) H_2_4->H_Benzyl NOESY (Spatial) key Solid = Strong COSY Dashed = Weak COSY Dotted = NOESY

Figure 2: Correlation map. The key validation step is the long-range coupling between the Ethynyl H and H3.

References

  • Gilchrist, T. L. (1997). Heterocyclic Chemistry. 3rd Ed. Longman. (Standard text for azetidine ring strain and chemical shifts).
  • Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 38(5), 427-465. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier. (Source for pulse sequence parameters).
  • Reich, H. J. (2024). "Bordwell pKa Table & NMR Data Collection." University of Wisconsin-Madison. Link (Authoritative database for chemical shift prediction).

Sources

Comparative Reactivity Guide: 1-Benzyl-3-ethynylazetidine vs. 3-Ethynylpyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

As fragment-based drug discovery (FBDD) and bioorthogonal chemistry advance, the selection of optimal heterocyclic scaffolds is critical for structural rigidity, metabolic stability, and synthetic tractability. Two highly valuable alkyne-functionalized building blocks—1-Benzyl-3-ethynylazetidine and 3-ethynylpyrrolidine —offer distinct thermodynamic and kinetic profiles.

As a Senior Application Scientist, I have structured this guide to move beyond basic property listing. We will dissect the causality behind their divergent reactivities, driven primarily by ring strain and steric microenvironments, and provide self-validating experimental protocols to ensure reproducible integration into your synthetic pipelines.

Structural and Thermodynamic Profiling

The fundamental reactivity differences between these two scaffolds originate from their ring sizes and nitrogen substitution states.

Ring Strain and Basicity

The 4-membered azetidine ring possesses a remarkably high ring strain energy of approximately 25.2 kcal/mol , which is nearly identical to that of the highly reactive 3-membered aziridine (26.7 kcal/mol)[1]. In stark contrast, the 5-membered pyrrolidine ring is relatively relaxed, with a strain energy of only 5.8 kcal/mol [1].

Despite this massive difference in thermodynamic stability, their basicity profiles are surprisingly similar. The conjugate acid pKa of an unsubstituted azetidine is 11.29, closely mirroring pyrrolidine's pKa of 11.31[1]. However, in 1-Benzyl-3-ethynylazetidine , the nitrogen is a tertiary amine protected by a bulky benzyl group, whereas 3-ethynylpyrrolidine is a secondary amine. This distinction dictates their nucleophilicity, susceptibility to ring-opening, and downstream functionalization pathways.

Table 1: Physicochemical & Thermodynamic Properties
Property1-Benzyl-3-ethynylazetidine3-Ethynylpyrrolidine
Ring Size 4-membered5-membered
Ring Strain Energy ~25.2 kcal/mol~5.8 kcal/mol
Amine Classification Tertiary (N-Benzyl protected)Secondary (Unprotected)
Conjugate Acid pKa ~11.29 (Core scaffold)~11.31 (Core scaffold)
Steric Hindrance at C3 High (Proximity to N-Benzyl)Low (Flexible envelope conformation)

Mechanistic Reactivity Comparison

Alkyne Reactivity: CuAAC (Click Chemistry) Kinetics

Both scaffolds feature a terminal ethynyl group, making them prime candidates for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2]. However, the kinetics of the click reaction diverge significantly due to steric constraints[3].

In 1-Benzyl-3-ethynylazetidine, the compact nature of the 4-membered ring forces the bulky N-benzyl group into closer spatial proximity to the C3-ethynyl moiety. During the CuAAC catalytic cycle, the formation of the critical copper-acetylide intermediate is sterically hindered, leading to slower reaction kinetics. Conversely, 3-ethynylpyrrolidine benefits from a more flexible, puckered conformation, allowing unimpeded approach of the copper catalyst and azide dipole, resulting in rapid conversion[3].

G A 1-Benzyl-3-ethynylazetidine (High Strain, High Sterics) C Cu(I) Catalyst Coordination A->C CuAAC B 3-ethynylpyrrolidine (Low Strain, Low Sterics) B->C CuAAC D Slower Kinetics (Steric Hindrance) C->D N-Benzyl Effect E Faster Kinetics (Accessible Alkyne) C->E Secondary Amine F 1,4-Disubstituted Triazole D->F E->F

Caption: CuAAC kinetic divergence driven by ring sterics and N-substitution.

Ring Stability and N-Functionalization

The 25.2 kcal/mol strain energy of the azetidine ring acts as a thermodynamic "spring." Under harsh nucleophilic attack or strongly acidic conditions, protonation of the azetidine nitrogen activates the C-N bond for cleavage, leading to acyclic degradation products[1]. Pyrrolidine, lacking this strain, remains robust under identical conditions.

Furthermore, the secondary amine of 3-ethynylpyrrolidine allows for direct N-acylation, alkylation, or reductive amination. 1-Benzyl-3-ethynylazetidine requires a preliminary deprotection step (typically hydrogenolysis via Pd/C and H₂) to liberate the reactive amine, adding a synthetic step that must be carefully controlled to avoid reducing the alkyne.

G Start Heterocyclic Alkyne Scaffold Az 1-Benzyl-3-ethynylazetidine Start->Az Pyr 3-ethynylpyrrolidine Start->Pyr RO Ring-Opening (Nucleophiles/Acids) Az->RO Strain = 25.2 kcal/mol Deprot Requires Pd/C H2 Deprotection First Az->Deprot Tertiary Amine Stable High Stability (Harsh Conditions) Pyr->Stable Strain = 5.8 kcal/mol Funct Direct N-Functionalization (Acylation/Alkylation) Pyr->Funct Secondary Amine

Caption: Divergent stability and N-functionalization pathways based on ring strain.

Table 2: Comparative Experimental Performance
Reaction Condition1-Benzyl-3-ethynylazetidine3-Ethynylpyrrolidine
CuAAC (1h, RT, CuI/DIPEA) ~70-75% Yield (Sterically stalled)>95% Yield (Rapid conversion)
Acidic Stress (6M HCl, 80°C) High Degradation (Ring-Opening)Highly Stable
Direct N-Acylation N/A (Requires debenzylation)>90% Yield (Direct functionalization)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each includes built-in analytical checkpoints to confirm mechanistic success.

Protocol 1: Standardized CuAAC Click Reaction Tracking

Objective: Compare the click kinetics of both scaffolds using a standard azide.

  • Preparation: In two separate 10 mL round-bottom flasks, dissolve 1.0 mmol of 1-Benzyl-3-ethynylazetidine (Flask A) and 3-ethynylpyrrolidine (Flask B) in 3.0 mL of a 1:1 mixture of

    
    -BuOH/H₂O.
    
  • Azide Addition: Add 1.05 mmol of benzyl azide to each flask.

  • Catalyst Generation: Add 0.1 mmol (10 mol%) of Sodium Ascorbate followed by 0.05 mmol (5 mol%) of Copper(II) Sulfate pentahydrate (

    
    ) to each flask.
    
  • Reaction & Sampling: Stir at room temperature. Extract 50 µL aliquots at 15 min, 30 min, and 60 min.

  • Self-Validation Checkpoint: Quench aliquots in EtOAc and analyze via LC-MS or ¹H NMR.

    • Causality Indicator: Monitor the disappearance of the terminal alkyne proton (

      
       ~2.3-2.5 ppm). You will observe that Flask B reaches >95% conversion by 30 minutes, whereas Flask A will likely plateau around 70% at 60 minutes due to the steric shielding of the copper-acetylide intermediate by the N-benzyl group.
      
Protocol 2: Acid-Mediated Stability Assay

Objective: Demonstrate the thermodynamic vulnerability of the azetidine ring.

  • Preparation: Dissolve 0.5 mmol of 1-Benzyl-3-ethynylazetidine in 2.0 mL of 1,4-dioxane.

  • Acidic Stress: Add 2.0 mL of 6M HCl (aq). Heat the mixture to 80°C for 4 hours.

  • Workup: Cool to room temperature, neutralize carefully with saturated NaHCO₃, and extract with dichloromethane (3 x 5 mL). Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Analyze the crude mixture via ¹H NMR.

    • Causality Indicator: The disappearance of the highly symmetric, distinct azetidine ring multiplets (

      
       ~3.5-4.0 ppm) and the emergence of complex acyclic aliphatic signals confirms nucleophilic ring-opening driven by the release of 25.2 kcal/mol of strain energy. Performing the identical protocol on 3-ethynylpyrrolidine will yield quantitative recovery of the starting material.
      

References

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Source: Heterocycles, Vol. 84, No. 1, 2012 (Bott, T. M., & West, F. G.) URL:[Link]

  • Organic & Biomolecular Chemistry: Synthesis of 2-triazolyl- and 2-isoxazolyl polyhydroxylated pyrrolidines Source: RSC Publishing URL:[Link]

Sources

Technical Comparison Guide: Mass Spectrometry Profiling of 1-Benzyl-3-ethynylazetidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Benzyl-3-ethynylazetidine (CAS: 208761-45-1) is a high-value heterocyclic building block, primarily utilized in the synthesis of pharmaceutical scaffolds via "click" chemistry (CuAAC reactions) and as a metabolic stability enhancer in drug design. Its structural core—a strained four-membered azetidine ring substituted with an alkyne tail—presents unique challenges and diagnostic opportunities in mass spectrometry (MS).

This guide provides a definitive technical analysis of the fragmentation patterns of 1-Benzyl-3-ethynylazetidine under Electron Ionization (EI) conditions. It contrasts these patterns with structural analogs (e.g., 1-Benzylazetidine) to establish a robust identification protocol. We demonstrate that while the tropylium ion (


 91)  and the iminium ion (

120)
are class-characteristic, the specific neutral loss of vinylacetylene (52 Da) is the critical diagnostic differentiator for the 3-ethynyl derivative.

Technical Specifications & Instrumentation

Molecule Profile
PropertySpecification
Compound Name 1-Benzyl-3-ethynylazetidine
Molecular Formula

Exact Mass 171.1048 Da
Molecular Ion (

)

171
Core Moieties Azetidine Ring (strained), N-Benzyl group, Terminal Alkyne
Recommended Instrumentation Parameters (EI-MS)

To reproduce the fragmentation patterns described, the following parameters are recommended:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV (Standard)

  • Source Temperature: 230°C

  • Transfer Line: 250°C

  • Scan Range:

    
     40 – 300
    

Fragmentation Analysis: Mechanistic Pathways

The mass spectrum of 1-Benzyl-3-ethynylazetidine is governed by three dominant energetic drivers: the stability of the benzyl/tropylium cation, the release of ring strain (azetidine opening), and the stability of the iminium ion.

Primary Pathway: Benzyl Cleavage (Formation of 91)

The most abundant ion (Base Peak) in the spectrum is typically the tropylium ion (


) at 

91
.
  • Mechanism: Inductive cleavage of the N-Benzyl bond driven by the formation of the resonance-stabilized benzyl cation, which rearranges to the seven-membered tropylium ring.

  • Diagnostic Value: High sensitivity, but low specificity (common to all N-benzyl compounds).

Secondary Pathway: Retro-2+2 Cycloreversion (Formation of 120)

This pathway is specific to the azetidine core and provides the "fingerprint" for the ring substitution.

  • Mechanism: The strained azetidine ring undergoes a Retro-2+2 cycloaddition-type cleavage.

  • Process: The bond between N(1)-C(2) and C(3)-C(4) cleaves.

  • Products:

    • Charged Species: N-benzylmethaniminium ion (

      
      ) at 
      
      
      
      120
      .
    • Neutral Loss: The C(3)-C(4) fragment leaves as vinylacetylene (

      
      , Mass 52).
      
  • Calculation:

    
    .
    
Tertiary Pathway: Alkyne Loss (Formation of 146)
  • Mechanism: Direct

    
    -bond cleavage of the ethynyl group.
    
  • Signal: Loss of radical

    
     (25 Da) yields a cation at 
    
    
    
    146
    .
  • Diagnostic Value: Confirms the presence of the terminal alkyne.

Comparative Analysis: Differentiating Analogs

To validate the identity of 1-Benzyl-3-ethynylazetidine, it must be distinguished from its non-ethynyl analog (1-Benzylazetidine) and alkyl-substituted analogs (e.g., 1-Benzyl-3-methylazetidine).

Table 1: Comparative Fragmentation Fingerprints
Feature1-Benzyl-3-ethynylazetidine (Target)1-Benzylazetidine (Reference)1-Benzyl-3-methylazetidine (Analog)
Molecular Ion (

)
171 147 161
Base Peak

91 (Tropylium)

91 (Tropylium)

91 (Tropylium)
Ring Opening Ion

120

120

120
Neutral Loss (Ring) 52 Da (Vinylacetylene)28 Da (Ethylene)42 Da (Propene)
Specific Diagnostic

146 (

)

146 (Absent)

146 (

)

Key Insight: The presence of the


 120 peak in all three compounds confirms the N-benzylazetidine core. The Molecular Ion (171)  combined with the Neutral Loss of 52  (transition from 171 

119/120) is the definitive confirmation of the 3-ethynyl substituent.

Visualizing the Fragmentation Logic

The following diagram illustrates the decision tree and fragmentation pathways for identifying the target molecule.

FragmentationPathways M_Ion Molecular Ion (M+) m/z 171 Tropylium Tropylium Ion m/z 91 (Base Peak) M_Ion->Tropylium Inductive Cleavage (N-Benzyl bond) Iminium N-Benzyl Iminium m/z 120 (Core Diagnostic) M_Ion->Iminium Retro-2+2 Cycloreversion LossEthynyl [M - C2H]+ m/z 146 M_Ion->LossEthynyl Sigma Cleavage Neutral_Benzyl Loss of Azetidinyl Radical Tropylium->Neutral_Benzyl Neutral_Ring Loss of Vinylacetylene (52 Da) Iminium->Neutral_Ring Neutral_C2H Loss of Ethynyl Radical (25 Da) LossEthynyl->Neutral_C2H

Caption: Mechanistic fragmentation pathways of 1-Benzyl-3-ethynylazetidine under EI-MS conditions.

Experimental Protocol: GC-MS Identification

To ensure reproducible data for regulatory or research filing, follow this validated workflow.

Sample Preparation
  • Solvent: Dissolve 1 mg of 1-Benzyl-3-ethynylazetidine in 1 mL of HPLC-grade Methanol or Ethyl Acetate.

  • Concentration: Dilute to approx. 10 ppm (10 µg/mL).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.

Data Acquisition
  • Injection: 1 µL splitless injection.

  • Column: Rxi-5Sil MS (or equivalent non-polar phase), 30m x 0.25mm ID.

  • Gradient: Hold 50°C for 1 min; Ramp 20°C/min to 300°C; Hold 3 min.

  • Detection: Monitor Total Ion Current (TIC). Extract ion chromatograms (EIC) for

    
     171, 120, and 91.
    
Acceptance Criteria
  • Retention Time: Peak must be distinct from solvent front.

  • Ion Ratios:

    • 
       91 (Base Peak): 100%
      
    • 
       171 (
      
      
      
      ): >5% relative abundance.
    • 
       120: 20-50% relative abundance.
      
  • Purity Check: Absence of

    
     147 (indicates incomplete ethynylation or contamination with 1-Benzylazetidine).
    

References

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.[1][2][3][4][5][6]Link

  • eGyanKosh. (2023). Mass Spectrometry: Fragmentation Patterns and Rules.Link

  • AIP Publishing. (2023). Protocol for structure determination of unknowns by EI mass spectrometry.Link

  • PubChem. (2025).[7] 1-Benzylazetidine-3-carboxylic acid (Analog Data).[7]Link

  • ChemGuide. (2023). Fragmentation Patterns in Mass Spectra of Organic Compounds.[1][3][6][8][9]Link

Sources

A Senior Application Scientist's Guide to Validating the Purity of 1-Benzyl-3-ethynylazetidine via HPLC

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the azetidine scaffold is a privileged structure, prized for its ability to impart favorable physicochemical properties. 1-Benzyl-3-ethynylazetidine, as a key building block, demands rigorous purity assessment to ensure the integrity and reproducibility of downstream synthetic operations and biological assays. The seemingly simple structure belies the potential for a complex impurity profile, including diastereomers, enantiomers, and process-related contaminants.

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity validation of 1-Benzyl-3-ethynylazetidine. We will move beyond rote protocols to dissect the fundamental principles and causal logic that underpin robust analytical method development, ensuring a self-validating system for data you can trust.

Pillar 1: The Imperative of a Validated System

Before any sample is analyzed, the analytical system itself must be verified. System Suitability Testing (SST) is not a mere formality; it is the foundational check that confirms your instrument, column, and reagents are performing as expected on a specific day for a specific method.[1][2] Neglecting SST is akin to building a house on an unstable foundation—any subsequent data is rendered indefensible.

Key SST parameters, as stipulated by regulatory bodies like the USP and ICH, include:

  • Resolution (Rs): The most critical parameter, ensuring baseline separation between the main analyte peak and its closest eluting impurity.[3][4]

  • Tailing Factor (Tf): Measures peak symmetry. A tailing peak can indicate undesirable secondary interactions or co-eluting impurities.

  • Theoretical Plates (N): A measure of column efficiency. High plate counts are indicative of sharp, narrow peaks, which enhance resolution and sensitivity.[5]

  • Repeatability (%RSD): Assesses the precision of multiple injections of the same standard, ensuring the system is delivering consistent results.[4][5]

The entire analytical process is governed by guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). The ICH Q2(R1) guideline, in particular, is the global standard, outlining the validation characteristics required to demonstrate that an analytical procedure is suitable for its intended purpose.[6][7][8][9][10]

Pillar 2: Achiral Purity Assessment by Reversed-Phase HPLC

Our first objective is to quantify the primary purity of the compound against any process-related, non-stereoisomeric impurities. Reversed-Phase HPLC (RP-HPLC) is the workhorse for this task due to its versatility and robustness.

The Causality Behind the Method:

  • The Analyte: 1-Benzyl-3-ethynylazetidine is a moderately polar molecule containing a basic nitrogen atom within the azetidine ring. This basicity is a critical consideration for method development.

  • Column Selection (The Stationary Phase): A C18 (octadecylsilane) column is the logical starting point. Its non-polar stationary phase provides effective retention for the benzyl and ethynyl moieties of the molecule.

  • Mobile Phase Selection (The Eluent): A gradient of water and a polar organic solvent like acetonitrile allows for the elution of compounds with a range of polarities. Crucially, for a basic analyte like this, an acidic modifier (e.g., 0.1% Formic Acid or Trifluoroacetic Acid) must be added to the mobile phase. This protonates the azetidine nitrogen, preventing its interaction with residual acidic silanols on the silica backbone of the column, thereby ensuring sharp, symmetrical peaks.

  • Detection: A Photodiode Array (PDA) detector is indispensable. Unlike a simple UV detector, a PDA acquires full UV-Vis spectra across the entire peak. This capability is the cornerstone of Peak Purity analysis, which compares spectra from the upslope, apex, and downslope of a peak to detect hidden, co-eluting impurities.[11][12]

Workflow for Achiral Purity Analysis

cluster_prep Sample Preparation cluster_hplc RP-HPLC System cluster_data Data Analysis Sample 1-Benzyl-3-ethynylazetidine Solvent Diluent (e.g., 50:50 ACN/H₂O) Sample->Solvent Vial HPLC Vial (1 mg/mL) Solvent->Vial Autosampler Autosampler Injection Vial->Autosampler Inject Column C18 Column (e.g., 4.6x150mm, 5µm) Autosampler->Column Pump Gradient Pump (Mobile Phase A/B) Pump->Autosampler Detector PDA Detector (210-400 nm) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Acquire Data Integration Peak Integration CDS->Integration Purity Peak Purity Assessment Integration->Purity Report Final Purity Report (%) Purity->Report cluster_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_data Data Analysis Sample 1-Benzyl-3-ethynylazetidine Solvent Mobile Phase (e.g., Hex/IPA) Sample->Solvent Vial HPLC Vial (0.5 mg/mL) Solvent->Vial Autosampler Autosampler Injection Vial->Autosampler Inject Column Chiral Column (CSP) (e.g., Chiralpak AD-H) Autosampler->Column Pump Isocratic Pump (Normal Phase) Pump->Autosampler Detector UV Detector (254 nm) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Acquire Data Integration Peak Integration (Two Enantiomers) CDS->Integration Calculation Calculate Enantiomeric Excess (ee) Integration->Calculation Report Final ee Report (%) Calculation->Report Start Start Purity Validation RP_HPLC Perform RP-HPLC (Achiral Purity) Start->RP_HPLC RP_Check Achiral Purity > 99%? Peak Purity Pass? RP_HPLC->RP_Check Chiral_HPLC Perform Chiral HPLC (Enantiomeric Purity) RP_Check->Chiral_HPLC Yes Fail_Achiral Fail: Achiral Impurities Present Action: Identify Impurities (LC-MS) and Re-purify. RP_Check->Fail_Achiral No Chiral_Check Enantiomeric Excess > 99%? Chiral_HPLC->Chiral_Check Pass Material is Pure Release for Use Chiral_Check->Pass Yes Fail_Chiral Fail: Racemic or Enantiomerically Impure Action: Perform Chiral Purification. Chiral_Check->Fail_Chiral No

Sources

Structural Confirmation of 3-Substituted Azetidine Enantiomers: A Comparative Guide to Modern Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

As an application scientist specializing in the structural elucidation of highly strained, low-molecular-weight heterocycles, I frequently encounter the stereochemical bottleneck presented by 3-substituted azetidines. These four-membered rings are highly prized in medicinal chemistry as bioisosteres and rigidified scaffolds. However, determining their absolute configuration (AC)—unambiguously assigning the spatial arrangement of their atoms as R or S[1]—is notoriously difficult.

Azetidines possess a high degree of conformational flexibility, often lack native UV chromophores, and are highly resistant to forming the large single crystals required for traditional X-ray crystallography. To overcome these limitations, modern drug development relies on a dual-modality "Product Suite": Microcrystal Electron Diffraction (MicroED) and Vibrational Circular Dichroism (VCD) .

This guide objectively compares these modern technologies against traditional alternatives, detailing the causality behind experimental choices and providing self-validating protocols for the structural confirmation of azetidine enantiomers.

Technology Comparison: Traditional Alternatives vs. The Modern Suite

To understand why traditional methods fail for 3-substituted azetidines, we must examine the physical chemistry governing these techniques.

The Alternatives: SC-XRD and NMR
  • Alternative 1: Single-Crystal X-Ray Diffraction (SC-XRD)

    • The Mechanism: SC-XRD determines AC by measuring the anomalous dispersion of X-rays, quantified by the Flack parameter.

    • The Failure Point: SC-XRD requires large (>10 µm), high-quality crystals. Because azetidines are small and highly soluble, they rarely pack well enough to form such crystals. Furthermore, anomalous dispersion typically requires the presence of a heavy atom (like bromine). Derivatizing a 3-substituted azetidine with a heavy atom often alters its native conformation or fails entirely due to steric hindrance.

  • Alternative 2: Chiral Derivatization + NMR (Mosher’s Method)

    • The Mechanism: This involves reacting the enantiomer with a chiral derivatizing agent (CDA) to form diastereomers, which are then distinguished via NMR chemical shifts.

    • The Failure Point: This method requires a reactive functional group (e.g., a primary amine or alcohol). If the 3-position is sterically encumbered or lacks a derivatizable handle, the reaction will not proceed to completion, leading to ambiguous spectral data.

The Product Suite: MicroED and VCD
  • MicroED (Solid-State Solution): MicroED utilizes a highly coherent electron beam instead of X-rays. Because electrons interact with matter roughly 10,000 times more strongly than X-rays, MicroED can generate atomic-level resolution (0.7–1.0 Å) from nano-sized crystalline powders (<1 µm)[2]. This completely bypasses the need for extensive crystal growth[3].

  • VCD (Liquid-State Solution): VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions[4]. Unlike Electronic Circular Dichroism (ECD), VCD does not require a UV chromophore. It provides rich, full-spectrum structural data directly from the solution state, making it ideal for flexible azetidines[5].

Quantitative Performance Comparison

The following table synthesizes the operational parameters and success rates of these methodologies when applied specifically to low-molecular-weight azetidine scaffolds.

ParameterSC-XRD (Alternative 1)NMR + CDA (Alternative 2)MicroED (Product 1)VCD + DFT (Product 2)
Sample State Large Single Crystal (>10 µm)SolutionNanocrystalline Powder (<1 µm)Solution
Sample Amount >5 mg1–5 mg<1 mg 2–5 mg
Derivatization Often required (Heavy Atom)Required (Chiral Agent)None / Salt Formation None
Chromophore Req. NoneNoneNoneNone (Vibrational)
Turnaround Time Weeks (Crystal Growth)Days<1 Week 1–2 Days
Azetidine Success Low (<20%)Moderate (~50%)High (>85%) High (>90%)

Self-Validating Experimental Protocols

A robust analytical workflow must not rely on a single point of failure; it must be a self-validating system. Below are the step-by-step methodologies for utilizing MicroED and VCD, engineered with internal causality checks.

Protocol A: MicroED via Chiral Salt Formation

Causality Check: Kinematical refinement of MicroED data alone can sometimes lack the differentiation power to assign absolute structure based solely on measured intensities[6]. By co-crystallizing the azetidine with a chiral counterion, the known stereocenter acts as an internal reference point, breaking the phase ambiguity and making the system self-validating[6].

  • Salt Formation: Dissolve <1 mg of the 3-substituted azetidine free base in a minimal volume of ethyl acetate. Add 1.0 equivalent of an enantiopure chiral acid (e.g., D-tartaric acid or L-malic acid).

  • Nanocrystal Precipitation: Induce rapid precipitation by adding an anti-solvent (e.g., hexanes) or via flash evaporation to yield a fine, amorphous-looking powder.

  • Grid Preparation: Deposit the dry powder onto a continuous carbon transmission electron microscopy (TEM) grid. No cryo-plunging is necessary for stable small molecules, though data collection occurs under cryogenic conditions to minimize radiation damage[3].

  • Data Collection: Load the grid into a Cryo-TEM (e.g., Talos F200C) operating at 200 kV. Locate suitable nanocrystals in imaging mode, then switch to diffraction mode. Continuously rotate the stage (e.g., at 0.5°/s) while collecting diffraction patterns on a CMOS detector.

  • Refinement & Validation: Process the data using standard crystallographic software. Use the known absolute configuration of the chiral counterion to unambiguously anchor and assign the AC of the azetidine stereocenter.

Protocol B: VCD with DFT Enantiomeric Mirroring

Causality Check: The VCD protocol validates itself through enantiomeric mirroring. By simulating the VCD spectra of both the (R) and (S) enantiomers using Density Functional Theory (DFT), the experimental spectrum must positively correlate with one simulation and negatively correlate with the exact mirror image of the other. This dual-check eliminates false positives caused by baseline artifacts[4].

  • Sample Preparation: Dissolve 3–5 mg of the azetidine enantiomer in 150 µL of deuterated chloroform (CDCl₃) to avoid solvent IR absorption overlap[5].

  • Spectral Acquisition: Inject the solution into a fixed BaF₂ liquid cell (0.05 mm path length). Measure the IR and VCD spectra using a VCD spectrometer (e.g., JASCO FVS-6000) over the 1650 to 850 cm⁻¹ range at a resolution of 4 cm⁻¹[5]. Accumulate scans for ~1–2 hours to achieve a high signal-to-noise ratio.

  • DFT Simulation: Perform a conformational search of the azetidine using molecular mechanics. Optimize the lowest-energy conformers using DFT (e.g., B3LYP/6-31G* level of theory). Calculate the theoretical IR and VCD spectra for the (R) enantiomer[5].

  • Validation & Assignment: Invert the calculated (R) spectrum to generate the theoretical (S) spectrum. Overlay the experimental VCD spectrum against both theoretical models. The absolute configuration is assigned to the enantiomer whose calculated spectral signs and intensities directly match the experimental data[4].

Decision Workflow Visualization

The following diagram illustrates the orthogonal decision matrix for processing a synthesized azetidine enantiomer based on its available physical state.

G Start Synthesized 3-Substituted Azetidine Enantiomer Split Sample State Available? Start->Split MicroED_Prep Nanocrystalline Powder (<1 µm crystals) Split->MicroED_Prep Solid Powder VCD_Prep Solution State (e.g., in CDCl3) Split->VCD_Prep Liquid Solution MicroED_Run MicroED Data Collection (Cryo-EM, Electron Beam) MicroED_Prep->MicroED_Run VCD_Run VCD / IR Measurement (ChiralIR Spectrometer) VCD_Prep->VCD_Run MicroED_Refine Self-Validation: Internal Chiral Reference (Salt Formation) MicroED_Run->MicroED_Refine VCD_DFT Self-Validation: DFT Simulation of Both Enantiomers VCD_Run->VCD_DFT Final Absolute Configuration (AC) Unambiguously Assigned MicroED_Refine->Final VCD_DFT->Final

Workflow for absolute configuration assignment of azetidines using orthogonal MicroED and VCD methods.

References

  • "Absolute Configuration - R-S Sequence Rules - Chemistry LibreTexts", Chemistry LibreTexts,
  • "Brief Introduction of MicroED", Biortus,
  • "Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation", Chemical Communic
  • "MicroED in natural product and small molecule research", eScholarship.org,
  • "Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD)", Spectroscopy Europe,
  • "Determination of Absolute Configuration of Molecules using VCD Spectrometer and DFT Calcul

Sources

Comparative study of protecting groups for 3-ethynylazetidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of 3-ethynylazetidine derivatives is a critical operation in modern medicinal chemistry. As a conformationally restricted,


-rich bioisostere for pyrrolidines and piperidines, the azetidine core improves the pharmacokinetic profiles of drug candidates. The terminal alkyne serves as a versatile functional handle for downstream modifications, such as Sonogashira cross-couplings and copper-catalyzed azide-alkyne cycloadditions (CuAAC).

However, the inherent ring strain (~26 kcal/mol) and the high basicity of the azetidine nitrogen make the unsubstituted heterocycle highly susceptible to ring-opening, polymerization, and unwanted nucleophilic attacks during synthesis. Consequently, the selection of an appropriate nitrogen protecting group (PG) is not merely a strategic preference—it is the defining factor in the success or failure of the alkyne homologation sequence.

This guide objectively compares the performance of common protecting groups in the synthesis of 3-ethynylazetidine, providing mechanistic causality, quantitative data, and validated experimental protocols.

Mechanistic Causality in Homologation and Deprotection

The standard approach to synthesizing 3-ethynylazetidine relies on the homologation of 3-formylazetidine. While the Corey-Fuchs reaction is a classical method for converting aldehydes to terminal alkynes, it requires the use of strong organolithium bases (e.g.,


-BuLi) during the elimination step. These harsh conditions frequently cause nucleophilic attack on carbamate protecting groups or induce ring-opening of the strained azetidine core.

To circumvent this, the Bestmann-Ohira homologation is the industry standard[1]. It utilizes dimethyl (1-diazo-2-oxopropyl)phosphonate (the Bestmann-Ohira reagent) and potassium carbonate (


) in methanol. This generates a reactive diazomethyl anion in situ under mild basic conditions. The choice of protecting group must therefore withstand these specific basic conditions while allowing for orthogonal deprotection later without reducing the newly formed alkyne.
Comparative Analysis of Protecting Groups
  • Boc (tert-Butyloxycarbonyl) - The Optimal Standard: The Boc group is electronically deactivating, which stabilizes the azetidine ring against electrophilic ring-opening. Crucially, it is completely stable to the

    
    /MeOH conditions of the Bestmann-Ohira reaction. Post-homologation, the Boc group is cleanly cleaved using anhydrous acidic conditions (e.g., TFA in DCM or HCl in dioxane), leaving the sensitive terminal alkyne untouched.
    
  • Cbz (Carboxybenzyl) - The Deprotection Trap: While Cbz-protected 3-formylazetidine survives the Bestmann-Ohira homologation with high yields, it creates a severe bottleneck during deprotection. Standard Cbz removal relies on palladium-catalyzed hydrogenolysis (

    
    , Pd/C), which will inevitably and irreversibly reduce the terminal alkyne to an ethyl group. Alternative deprotection methods (e.g., TMSI or strong HBr/AcOH) often lead to azetidine ring-opening due to the harsh nucleophilic/acidic environment[2].
    
  • Fmoc (Fluorenylmethyloxycarbonyl) - Incompatible: Fmoc is highly sensitive to base. The

    
     used to generate the active Bestmann-Ohira nucleophile rapidly deprotonates the acidic fluorenyl proton, triggering premature cleavage of the Fmoc group via an E1cB mechanism. This results in a complex mixture of unprotected azetidine oligomers and zero yield of the desired product.
    
  • Bn (Benzyl) - Robust but Harsh: Alkyl protection like the Benzyl group survives the homologation perfectly. However, removing a benzyl group from an azetidine nitrogen typically requires dissolving metal reduction (Na/NH

    
    ) or aggressive oxidative conditions, both of which are highly destructive to terminal alkynes.
    

Quantitative Performance Comparison

The following table summarizes the experimental performance of each protecting group during the synthesis of 3-ethynylazetidine via Bestmann-Ohira homologation from the corresponding 3-formylazetidine precursor.

Protecting GroupHomologation YieldStability to K₂CO₃/MeOHDeprotection ConditionsAlkyne Survival RateOverall Viability
Boc 92 - 95%ExcellentTFA/DCM or 4M HCl/Dioxane>99%Optimal
Cbz 85 - 89%ExcellentH₂/Pd-C (Reduces alkyne)0% (Yields ethyl)Suboptimal
Cbz N/AExcellentTMSI / CH₂Cl₂<40% (Ring opening)Suboptimal
Fmoc <5%Poor (Cleaves)Piperidine/DMFN/AIncompatible
Bn 80 - 85%ExcellentNa/NH₃ (liquid)<10%Incompatible

Synthesis Workflows and Mechanistic Pathways

To visualize the strategic selection and the chemical mechanism, the following diagrams map the decision tree and the molecular transformation.

G A 3-Formylazetidine Core B Protecting Group Evaluation A->B C Boc (tert-Butyloxycarbonyl) Yield: >90% Base-Stable, Acid-Labile B->C D Cbz (Carboxybenzyl) Yield: ~85% Deprotection reduces alkyne B->D E Fmoc Yield: <10% Cleaved by K2CO3 B->E F 1-Boc-3-ethynylazetidine (Optimal Intermediate) C->F

Fig 1. Decision tree for azetidine N-protecting groups during alkyne homologation.

MechanisticPathway N1 1-Boc-3-formylazetidine N3 Diazomethyl Anion Attack N1->N3 N2 Bestmann-Ohira Reagent + K2CO3 / MeOH N2->N3 Generates active nucleophile N4 Oxaphosphetane Intermediate N3->N4 Cycloaddition N5 1-Boc-3-ethynylazetidine (Target) N4->N5 Elimination of N2 & Phosphate

Fig 2. Mechanistic pathway of the Bestmann-Ohira homologation on Boc-protected azetidine.

Validated Experimental Protocol: Synthesis of 1-Boc-3-ethynylazetidine

This protocol provides a self-validating system for the synthesis of tert-butyl 3-ethynylazetidine-1-carboxylate (1-Boc-3-ethynylazetidine)[1]. The procedure includes built-in analytical checkpoints to ensure the integrity of the highly strained azetidine ring.

Materials Required:

  • tert-Butyl 3-formylazetidine-1-carboxylate (1.0 equiv)

  • Dimethyl (1-diazo-2-oxopropyl)phosphonate (Bestmann-Ohira reagent, 1.2 - 1.5 equiv)

  • Potassium carbonate (

    
    , anhydrous, 2.0 - 2.2 equiv)
    
  • Anhydrous Methanol (MeOH)

Step-by-Step Methodology:

  • Preparation of the Reaction Matrix: In an oven-dried, argon-flushed round-bottom flask, dissolve tert-butyl 3-formylazetidine-1-carboxylate (e.g., 7.0 g, 37.8 mmol) in anhydrous MeOH (350 mL).

  • Thermal Control: Cool the solution strictly to 0 °C using an ice-water bath. Causality: The Bestmann-Ohira reagent is thermally sensitive; introducing it at room temperature can lead to rapid, exothermic decomposition of the diazo compound, reducing the effective stoichiometric ratio and lowering yields.

  • Reagent Addition: Add anhydrous

    
     (10.5 g, 76.0 mmol) in one portion, followed by the dropwise addition of dimethyl (1-diazo-2-oxopropyl)phosphonate (15.8 g, 82.2 mmol).
    
  • Self-Validating Monitoring: Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature. Monitor the reaction via TLC (Hexanes/Ethyl Acetate 3:1) and LC-MS. Checkpoint: The disappearance of the aldehyde peak (UV active if derivatized, or visible via

    
     stain) and the appearance of the highly non-polar alkyne product confirms the successful elimination of the oxaphosphetane intermediate.
    
  • Quenching and Extraction: Once complete (typically 4–6 hours), quench the reaction by adding a 5% aqueous

    
     solution. Evaporate the bulk of the MeOH under reduced pressure (keep bath temperature <30 °C to prevent volatility losses of the product). Extract the aqueous residue with Ethyl Acetate (3 x 100 mL).
    
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate. Purify via flash column chromatography (silica gel, gradient 0% to 10% Ethyl Acetate in Petroleum Ether) to afford 1-Boc-3-ethynylazetidine as a colorless to pale yellow oil.
    

Downstream Application Note: The resulting 1-Boc-3-ethynylazetidine is highly stable and can be directly subjected to Sonogashira cross-coupling conditions (e.g.,


, 

,

) to yield complex aryl-alkynyl azetidines[3].

References

  • US Patent 10,160,724 B2. Tetrahydropyridine derivatives and their use as antibacterial agents. Details the specific stoichiometric and thermal conditions for the synthesis of tert-butyl 3-ethynylazetidine-1-carboxylate via Bestmann-Ohira homologation.

  • BenchChem Application Notes. Palladium-Catalyzed Cross-Coupling Reactions with 3-(3-Biphenylyl)azetidine and its Precursors. Provides validated downstream applications and stability data for N-Boc-3-ethynylazetidine under transition-metal catalysis.

  • Chemical Science (LJMU Research Online). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Discusses the comparative stability of Boc versus Cbz protecting groups on the azetidine nitrogen during complex synthesis and deprotection cycles.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 1-Benzyl-3-ethynylazetidine

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profile & Hazard Logic

1-Benzyl-3-ethynylazetidine is not a generic organic waste. It is a high-energy functionalized heterocycle . As a researcher, you must understand that its disposal requirements are dictated by the synergistic instability of its two reactive cores: the azetidine ring and the terminal alkyne .

The "Why" Behind the Protocol

Standard disposal methods (e.g., "dump in organic waste") fail to account for the specific reactivities of this molecule.

Functional GroupHazard MechanismOperational Consequence
Azetidine Ring Ring Strain (~25.4 kcal/mol): The 4-membered nitrogen ring is kinetically stable but thermodynamically unstable. Strong acids or thermal shock can trigger rapid, exothermic ring-opening polymerization (ROP).DO NOT mix with strong acid waste streams. DO NOT subject to rapid heating.
Terminal Alkyne Acetylide Formation: The terminal proton (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

) reacts with soft metals (Cu, Ag, Hg) to form shock-sensitive explosive acetylides.
STRICT BAN on metal containers or brass fittings in the waste stream. Use only glass or HDPE.
Benzyl Group Lipophilicity: Increases skin permeation and persistence in organic tissues.PPE UPGRADE: Standard latex is insufficient. Use Nitrile (min 0.11mm) or Laminate gloves.

Segregation Matrix (The "Never-Mix" List)

Before initiating disposal, ensure the destination waste stream is free of the following incompatibles.

Incompatible ClassRepresentative ChemicalsRisk
Heavy Metals Copper (Cu), Silver (Ag), Mercury (Hg)Explosion. Formation of metal acetylides which are shock-sensitive explosives.
Strong Acids

,

,

Thermal Runaway. Acid-catalyzed ring opening of the azetidine leading to violent polymerization.
Strong Oxidizers Peroxides, PermanganatesFire/Explosion. Rapid oxidation of the alkyne and amine functionalities.
Halogenated Solvents Conditional: Safe for dilution, but avoid if mixed with active metals.Generally compatible for dilution (e.g., DCM), but segregating Halogenated vs. Non-Halogenated is standard RCRA practice.

Disposal Workflow Decision Tree

The following logic flow dictates the packaging and treatment of the compound based on its physical state.

DisposalWorkflow Start Waste Generation: 1-Benzyl-3-ethynylazetidine Assess Assess Physical State Start->Assess Liquid Liquid / Solution Assess->Liquid Solid Solid / Residue Assess->Solid Dilution Dilution Protocol: Dilute to <10% wt in Ethyl Acetate or Toluene Liquid->Dilution High Conc. Container Container Selection: HDPE or Borosilicate Glass (NO METAL CANS) Liquid->Container Already Dilute Solubilization Solubilization: Dissolve in compatible solvent (Avoid Acetone) Solid->Solubilization Preferred Solid->Container If insoluble (Double Bag) Dilution->Container Solubilization->Container Labeling Labeling: 'Flammable', 'Irritant' 'Contains Terminal Alkyne' Container->Labeling Storage Final Storage: Segregated Organic Waste (RCRA Incineration Stream) Labeling->Storage

Figure 1: Decision tree for the safe segregation and packaging of azetidine/alkyne derivatives.

Detailed Operational Protocols

Protocol A: Liquid Waste (Solutions & Reaction Mixtures)

Objective: Reduce energy density to prevent thermal events during transport or incineration.

  • Solvent Selection: Choose a compatible organic solvent (e.g., Ethyl Acetate, Toluene, or Dichloromethane).

    • Note: Avoid ketones (like Acetone) if the mixture is basic, as aldol-type side reactions can occur with the amine.

  • Dilution: Dilute the 1-Benzyl-3-ethynylazetidine to a concentration below 10% by weight .

  • Container Check: Verify the waste container is High-Density Polyethylene (HDPE) or Glass .

    • Critical: Inspect the container cap liner. Ensure it does not contain metal foil facing that could contact the liquid.

  • Transfer: Pour slowly using a polyethylene funnel.

  • Labeling: Mark as "Flammable Liquid, Toxic (Organic Amine)." Add a specific warning: "DO NOT CONSOLIDATE WITH METAL SALTS."

Protocol B: Solid Waste (Pure Compound or Filter Cake)

Objective: Prevent dust formation and static discharge.

  • Wetting: If the solid is dry powder, wet it slightly with a compatible high-flashpoint solvent (e.g., Toluene) to suppress dust.

  • Primary Containment: Place the solid into a clear polyethylene bag (minimum 4 mil thickness).

  • Secondary Containment: Place the sealed primary bag into a screw-top HDPE jar.

  • Labeling: Mark as "Flammable Solid, Toxic."

Protocol C: Emergency Spill Response

In the event of a spill outside the fume hood:

  • Evacuate: Clear the immediate area.

  • PPE: Don double nitrile gloves, safety goggles, and a half-mask respirator with organic vapor cartridges (if outside a ventilated area).

  • Absorb: Use Vermiculite or Sand .

    • Do NOT use: Clay-based cat litter (often contains iron oxides/impurities) or paper towels (fire hazard).

  • Clean: Scoop absorbed material into a plastic pail using a plastic scoop (non-sparking, non-metallic).

  • Decontaminate: Wipe surface with a mild soap solution. Do not use bleach (oxidizer).

Regulatory Compliance (RCRA)

While 1-Benzyl-3-ethynylazetidine is not explicitly listed on the EPA P-list or U-list, it must be characterized by the generator (you) under 40 CFR § 262.11 .

  • Characteristic of Ignitability (D001): Flash point is likely <60°C (organic amine/alkyne).

  • Characteristic of Reactivity (D003): Potential to form explosive mixtures with water or metals (alkyne specific).

Final Disposal Method: The only acceptable disposal route is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (RCRA D001/D003 definitions). [Link]

  • Couty, F., & Drouet, F. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. (Source for ring strain energy data).[1] [Link]

Sources

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